molecular formula C10H16ClNO B1595043 Anatoxin A hydrochloride CAS No. 64314-16-5

Anatoxin A hydrochloride

カタログ番号: B1595043
CAS番号: 64314-16-5
分子量: 201.69 g/mol
InChIキー: ZYFLQFXDHYWQMQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Anatoxin A hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO and its molecular weight is 201.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality Anatoxin A hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anatoxin A hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

CAS番号

64314-16-5

分子式

C10H16ClNO

分子量

201.69 g/mol

IUPAC名

1-(9-azabicyclo[4.2.1]non-2-en-2-yl)ethanone;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-7(12)9-4-2-3-8-5-6-10(9)11-8;/h4,8,10-11H,2-3,5-6H2,1H3;1H

InChIキー

ZYFLQFXDHYWQMQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CCCC2CCC1N2.Cl

異性体SMILES

CC(=O)C1=CCCC2CC[C@@H]1N2.Cl

正規SMILES

CC(=O)C1=CCCC2CCC1N2.Cl

製品の起源

United States

Foundational & Exploratory

Introduction: The Potent Interplay Between a Cyanotoxin and a Key Neuronal Receptor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Binding Affinity of Anatoxin-a Hydrochloride for α4β2 Nicotinic Acetylcholine Receptors

Anatoxin-a, historically dubbed "Very Fast Death Factor" (VFDF), is a potent neurotoxin produced by various genera of cyanobacteria.[1][2] Its acute neurotoxicity stems from its function as a powerful agonist at nicotinic acetylcholine receptors (nAChRs), the family of ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[1][3] Within this family, the α4β2 subtype stands out as the most abundant high-affinity nAChR in the human brain, playing a critical role in cognitive processes such as learning, memory, and attention.[4]

This receptor is a significant therapeutic target for a range of neurological and psychiatric disorders. Consequently, understanding the precise interaction of high-affinity ligands like Anatoxin-a with the α4β2 nAChR is of paramount importance for neuropharmacology and drug development. Anatoxin-a serves not only as a benchmark for toxicity but also as a structural template and pharmacological tool for designing novel modulators of nicotinic neurotransmission.

This guide provides a detailed technical exploration of the binding affinity of Anatoxin-a hydrochloride for α4β2 nAChRs. Moving beyond a simple recitation of facts, we will dissect the theoretical underpinnings of this interaction, provide field-proven experimental protocols for its characterization, and discuss the interpretation of the resulting data for a scientific audience.

Part 1: The Molecular Basis of a High-Affinity Interaction

The remarkable potency of Anatoxin-a is rooted in its specific and high-affinity binding to the nAChR, where it mimics the action of the endogenous neurotransmitter, acetylcholine (ACh). However, the interaction is far from identical.

Mechanism of Action: A Potent and Irreversible Agonist

Anatoxin-a functions as a stereoselective and potent agonist at the nAChR orthosteric binding site.[5] Its affinity for the receptor is approximately 20 times greater than that of acetylcholine.[1][2] Upon binding, it triggers the opening of the ion channel, leading to an influx of Na⁺ and Ca²⁺ ions and subsequent neuronal depolarization.[1] Unlike the transient binding of ACh, which is rapidly hydrolyzed by acetylcholinesterase, Anatoxin-a's binding is effectively irreversible on a physiological timescale.[2] This persistent activation locks the receptor in an open state, which is followed by a prolonged period of desensitization, where the receptor no longer responds to agonists.[2][5] This sustained desensitization ultimately leads to a blockade of neuromuscular transmission, resulting in the characteristic symptoms of respiratory paralysis.[1][3]

Receptor Subtype Specificity and Stereochemistry

While Anatoxin-a interacts with various nAChR subtypes, including the muscle-type and neuronal α7 receptors, it exhibits particularly high potency at the α4β2 subtype.[2][6][7] Functional studies have reported EC₅₀ values in the nanomolar range for α4β2 receptors, making it one of the most efficacious nicotinic agonists described.[6] This interaction is also highly dependent on stereochemistry; the naturally occurring (+)-anatoxin-a enantiomer is significantly more potent—by as much as 160-fold—than its synthetic (-)-anatoxin-a counterpart.[2][8]

The molecule's high affinity is attributed to its semi-rigid bicyclic structure, which optimally presents its key pharmacophore elements: a protonated secondary amine that interacts with a key aromatic residue (TrpB) in the receptor's binding pocket, and a carbonyl group that acts as a hydrogen bond acceptor.[9][10] The pKa of Anatoxin-a is approximately 9.4, meaning it is over 99% protonated at physiological pH, facilitating a strong cationic interaction.[3][9] Notably, N-methylation of the secondary amine consistently diminishes its nicotinic activity, likely due to steric hindrance within the constrained binding site.[3][9]

Part 2: Quantitative Characterization of Binding Affinity

To quantify the interaction between Anatoxin-a and the α4β2 receptor, researchers primarily employ two complementary methodologies: radioligand binding assays, which directly measure binding affinity (Kᵢ), and electrophysiological techniques, which assess functional potency (EC₅₀).

Radioligand Binding Assays: Direct Measurement of Affinity

Principle of the Assay: Competitive radioligand binding assays provide a direct measure of a compound's affinity for a receptor. The experiment is based on the principle of competition between a labeled ligand with high, known affinity for the receptor (the radioligand) and an unlabeled test compound (Anatoxin-a). By measuring the concentration of Anatoxin-a required to displace 50% of the specifically bound radioligand (the IC₅₀ value), one can calculate its inhibition constant (Kᵢ), a true measure of binding affinity.[11][12]

Causality Behind Experimental Design:

  • Receptor Source: A consistent and reliable source of α4β2 receptors is critical. Common sources include crude membrane preparations (P2 fraction) from rat brain regions rich in these receptors (e.g., thalamus, cortex) or, more commonly, membranes from cell lines (e.g., SH-SY5Y, HEK293, M10) that have been engineered to stably express specific human α4β2 receptor subunits.[4][9] Recombinant systems are often preferred as they eliminate the confounding presence of other nAChR subtypes, providing a cleaner and more defined system.

  • Radioligand Selection: The choice of radioligand is dictated by its affinity and selectivity for the α4β2 subtype. High-affinity agonists such as [³H]Cytisine and [³H]Epibatidine are frequently used and are considered standards in the field.[4] [³H]Nicotine has also been successfully employed.[9] These tritiated ligands offer high specific activity and safety advantages over iodinated ligands.

  • Assay Conditions: The assay buffer is typically a Tris-HCl buffer at physiological pH (7.4), often containing divalent cations like MgCl₂ which can modulate receptor function.[11] Incubations are performed at a controlled temperature (e.g., 4°C to minimize degradation, or 30°C to accelerate equilibrium) for a duration sufficient to ensure the binding reaction has reached equilibrium (typically 60-120 minutes).[4][11]

Step-by-Step Experimental Protocol: Competitive Binding Assay

  • Membrane Preparation:

    • Harvest cultured cells expressing α4β2 receptors or dissect target rat brain tissue.

    • Homogenize the material in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).[11]

    • Centrifuge the homogenate at 1,000 x g to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 - 40,000 x g) to pellet the membranes.[11]

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[11]

  • Assay Execution (96-well plate format):

    • To each well, add assay buffer, a fixed amount of membrane protein (e.g., 7 µg), and the test compound (Anatoxin-a hydrochloride) across a range of concentrations (typically from 10⁻¹¹ M to 10⁻⁵ M).[4]

    • Define wells for "Total Binding" (no competing compound) and "Non-Specific Binding" (containing a saturating concentration of a known α4β2 ligand, e.g., 10 µM (-)-Nicotine).[4]

    • Initiate the binding reaction by adding a fixed, low concentration of the radioligand (e.g., 0.6 nM [³H]Cytisine), typically at or below its Kₔ value.[4]

    • Incubate the plate with gentle agitation for 120 minutes at 4°C to reach equilibrium.[4]

  • Termination and Quantification:

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[11]

    • Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[11]

Data Analysis and Interpretation:

  • Calculate "Specific Binding" = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding as a function of the logarithm of the Anatoxin-a concentration. This will generate a sigmoidal competition curve.

  • Use non-linear regression analysis to fit the curve and determine the IC₅₀ value.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[11]

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where:

      • IC₅₀ is the experimentally determined concentration of Anatoxin-a that inhibits 50% of specific binding.

      • [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the dissociation constant of the radioligand for the receptor (must be determined independently via a saturation binding experiment).

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification & Analysis ReceptorSource Receptor Source (e.g., α4β2-expressing cells) MembranePrep Membrane Homogenization & Centrifugation ReceptorSource->MembranePrep Plate 96-Well Plate Setup: Membranes + Anatoxin-a + [3H]Radioligand MembranePrep->Plate Incubation Incubate to Equilibrium (e.g., 120min @ 4°C) Plate->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Scintillation Counting (CPM) Filtration->Counting Analysis Data Analysis: IC50 -> Ki Calculation Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Table 1: Reported Binding Affinities (Kᵢ) of Anatoxin-a for α4β2 nAChRs

CompoundReceptor SourceRadioligandKᵢ Value (nM)Reference
(+)-Anatoxin-aRat Brain Membranes[³H]Nicotine1.1[9]
(+)-Anatoxin-aHuman α4β2-1 - 90[7]
Anatoxin-a analog (20)Rat Brain-4.6[3]
Homoanatoxin-aNeuronal α4β2-7.5[9]

Note: The wide range reported in some reviews reflects data aggregated from various experimental conditions and receptor preparations.

Two-Electrode Voltage Clamp (TEVC): Functional Potency Assessment

Principle of the Assay: Electrophysiology directly measures the functional consequence of ligand binding: ion channel activation. The Two-Electrode Voltage Clamp (TEVC) technique is used to control (or "clamp") the membrane potential of a cell at a set value while measuring the ionic currents that flow across the membrane in response to agonist application.[13][14] The magnitude of the current induced by Anatoxin-a is proportional to the number of activated α4β2 receptors, allowing for the determination of its functional potency (EC₅₀).

Causality Behind Experimental Design:

  • Expression System: The oocytes of the African clawed frog, Xenopus laevis, are the workhorse for TEVC studies of ion channels.[15] Their large size (~1 mm) allows for easy and stable impalement with two microelectrodes, and they possess the necessary cellular machinery to efficiently translate injected messenger RNA (mRNA) into functional receptor proteins on their plasma membrane.[16]

  • Technique Rationale: In a large cell like an oocyte, injecting current and measuring voltage with a single electrode is problematic. TEVC overcomes this by using two separate intracellular electrodes: one to accurately measure the membrane potential (Vₘ) and a second to inject the current necessary to hold Vₘ at a desired command potential.[13][14] This setup allows for precise measurement of agonist-induced currents even when they are large.

Step-by-Step Experimental Protocol: TEVC on Xenopus Oocytes

  • Oocyte Preparation and Injection:

    • Harvest oocytes from an anesthetized female Xenopus laevis.

    • Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.

    • Microinject a prepared solution containing the cRNAs for the human α4 and β2 receptor subunits into the oocyte cytoplasm.

    • Incubate the injected oocytes for 2-5 days at ~16°C in a nutrient-rich buffer to allow for receptor expression and insertion into the cell membrane.[16]

  • TEVC Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., Ringer's solution).

    • Using micromanipulators, carefully impale the oocyte with two glass microelectrodes filled with a conductive solution (e.g., 3 M KCl).[15] One electrode measures voltage, the other injects current.

    • Use the voltage-clamp amplifier to clamp the oocyte's membrane potential at a negative holding potential, typically -60 to -80 mV, to mimic a neuron's resting potential.

    • Establish a stable baseline current recording.

  • Agonist Application and Data Acquisition:

    • Apply Anatoxin-a hydrochloride at various concentrations to the oocyte by switching the perfusion solution.

    • Record the inward current elicited at each concentration. The influx of positive ions (Na⁺, Ca²⁺) through the activated α4β2 channels manifests as a downward deflection in the current trace.

    • Ensure a complete washout with control saline between applications to allow the receptors to recover from desensitization.

Data Analysis and Interpretation:

  • Measure the peak amplitude of the inward current for each Anatoxin-a concentration.

  • Normalize the responses, typically by expressing each current as a fraction of the maximal current elicited by a saturating concentration of the agonist.

  • Plot the normalized response against the logarithm of the Anatoxin-a concentration to generate a dose-response curve.

  • Fit the curve using the four-parameter Hill equation to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Hill coefficient (nₙ), which provides an index of cooperativity.

TEVC_Workflow cluster_prep Preparation cluster_record Recording cluster_analysis Analysis Oocyte Xenopus Oocyte Harvesting Injection Microinjection of α4 & β2 cRNA Oocyte->Injection Incubation Incubate for Receptor Expression Injection->Incubation Clamp Two-Electrode Voltage Clamp (Vhold = -70mV) Incubation->Clamp Perfusion Perfuse with varying [Anatoxin-a] Clamp->Perfusion Current Measure Peak Inward Current Perfusion->Current Curve Plot Dose-Response Curve Current->Curve Analysis Fit Hill Equation: Determine EC50 Curve->Analysis

Caption: Workflow for a Two-Electrode Voltage Clamp (TEVC) experiment.

Table 2: Reported Functional Potencies (EC₅₀) of Anatoxin-a for α4β2 nAChRs

CompoundExpression SystemEC₅₀ Value (nM)Reference
(+)-Anatoxin-aM10 cells (mouse) expressing α4β248[6]
(+)-Anatoxin-aHippocampal synaptosomes (rat)140[6]

Part 3: Synthesis, Interpretation, and Significance

The data derived from binding assays (Kᵢ) and functional assays (EC₅₀) provide a comprehensive picture of Anatoxin-a's interaction with the α4β2 receptor. The Kᵢ value from radioligand binding reflects the actual affinity of the molecule for the receptor's binding site in a given state, independent of the downstream signaling cascade. The EC₅₀ value, conversely, is a measure of functional potency and integrates both binding affinity and the efficacy with which the ligand can induce a conformational change to open the channel.

For a full agonist like Anatoxin-a, the Kᵢ and EC₅₀ values are often in close agreement, as seen in the low nanomolar values reported in the literature.[6][9] Any significant discrepancy between these values can hint at complex pharmacological phenomena, such as the presence of "receptor reserve," where a maximal functional response can be achieved without occupying all available receptors.

The characterization of Anatoxin-a as a high-affinity, high-potency agonist at α4β2 nAChRs is foundational to its use as a pharmacological probe. It allows researchers to selectively activate this receptor population to study their role in synaptic plasticity, dopamine release, and other physiological processes.[8] Furthermore, its rigid chemical scaffold provides invaluable structure-activity relationship (SAR) data, guiding medicinal chemists in the design of novel α4β2-selective ligands for therapeutic applications, including smoking cessation aids and cognitive enhancers for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][17]

References

  • Anatoxin A | C10H15NO | CID 3034748 - PubChem. National Institutes of Health. [Link]

  • Synthesis and biological activity of a novel class nicotinic acetylcholine receptors (nAChRs) ligands structurally related to anatoxin-a. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Molecular mechanisms of the potent and stereospecific nicotinic receptor agonist (+)-anatoxin-a. Molecular Pharmacology. [Link]

  • nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - TW. Eurofins Discovery. [Link]

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology. [Link]

  • The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors. Marine Drugs. [Link]

  • The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors. Marine Drugs (via PMC). [Link]

  • Synthetic and conformational studies on anatoxin-a: a potent acetylcholine agonist. Journal of Medicinal Chemistry. [Link]

  • (+)-Anatoxin-a is a potent agonist at neuronal nicotinic acetylcholine receptors. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Synthetic and conformational studies on anatoxin-a: a potent acetylcholine agonist. Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Toxic Effects Produced by Anatoxin-a under Laboratory Conditions: A Review. Toxins (Basel). [Link]

  • Nicotinic pharmacology of anatoxin analogs. I. Side chain structure-activity relationships at peripheral agonist and noncompetitive antagonist sites. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Anatoxin-a. Wikipedia. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and (−)-hosieine-A. Acta Crystallographica Section D: Structural Biology. [Link]

  • Health Effects Support Document for the Cyanobacterial Toxin Anatoxin-A. U.S. Environmental Protection Agency. [Link]

  • Two-electrode voltage-clamp (TEVC). University of Freiburg. [Link]

  • Specific α4β2 Nicotinic Acetylcholine Receptor Binding of [F-18]Nifene in the Rhesus Monkey. Synapse (via PMC). [Link]

  • Two-electrode voltage clamp. Methods in Molecular Biology. [Link]

  • Two-Electrode Voltage Clamp. Methods in Molecular Biology (via ResearchGate). [Link]

  • two-electrode voltage-clamp method: Topics by Science.gov. [Link]

  • Two-Electrode Voltage Clamp Assay Services. Reaction Biology. [Link]

Sources

A Comparative Analysis of Potency: Anatoxin-a Hydrochloride vs. Acetylcholine at Nicotinic Receptors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a detailed comparative analysis of Anatoxin-a hydrochloride and the endogenous neurotransmitter acetylcholine, focusing on their respective potencies and mechanisms of action at nicotinic acetylcholine receptors (nAChRs). Anatoxin-a, a potent bicyclic amine neurotoxin produced by various cyanobacteria, is colloquially known as the "Very Fast Death Factor" (VFDF) for its rapid and lethal effects.[1] Its toxicity stems from its function as a powerful agonist of nAChRs, where it mimics the action of acetylcholine but with significantly greater potency and persistence. This document delves into the molecular interactions, receptor subtype selectivity, and quantitative potency differences between these two compounds. Furthermore, it outlines the standard experimental methodologies employed to elucidate these parameters, offering a technical resource for professionals in neuroscience, pharmacology, and toxicology.

Mechanistic Overview: A Tale of Two Agonists

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels integral to synaptic transmission throughout the central and peripheral nervous systems.[2] The binding of an agonist to the extracellular domain of the nAChR induces a conformational change that opens a central pore, permitting the influx of cations (primarily Na⁺ and Ca²⁺) and leading to depolarization of the postsynaptic membrane. This event triggers downstream physiological responses, such as muscle contraction at the neuromuscular junction or neurotransmitter release in the brain.[2]

1.1 Acetylcholine: The Endogenous Standard Acetylcholine (ACh) is the quintessential agonist for nAChRs. Upon release into the synaptic cleft, ACh binds to its receptor, initiating a rapid but transient physiological response. The signal is swiftly terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into inactive choline and acetate, allowing the channel to close and the membrane to repolarize.[1] This rapid-on, rapid-off kinetic is fundamental to precise neural control.

1.2 Anatoxin-a: A Potent and Persistent Mimic Anatoxin-a (ATX) functions as a potent structural mimic of acetylcholine.[1] Its rigid bicyclic structure allows it to bind to the same site on the nAChR with high affinity. However, a critical distinction dictates its profound potency and toxicity: Anatoxin-a is not a substrate for acetylcholinesterase. [3] This resistance to enzymatic degradation results in persistent activation of the nAChR, leading to continuous membrane depolarization, uncontrolled muscle contractions (fasciculations), and ultimately, a depolarizing blockade causing paralysis and death by respiratory arrest.[1][3] While some sources describe the binding as irreversible, it is more accurately characterized as a high-affinity agonist interaction that is not rapidly cleared from the synaptic cleft.[3]

The following diagram illustrates the differential interaction of Acetylcholine and Anatoxin-a at the nicotinic receptor synapse.

G cluster_0 Acetylcholine (ACh) Pathway (Transient Activation) cluster_1 Anatoxin-a (ATX) Pathway (Persistent Activation) ACh Acetylcholine nAChR_ACh Nicotinic Receptor (nAChR) ACh->nAChR_ACh Binds AChE Acetylcholinesterase (AChE) ACh->AChE Degraded by Ion_Channel_Open_ACh Ion Channel Opens (Na+, Ca2+ Influx) nAChR_ACh->Ion_Channel_Open_ACh Activates Depolarization_ACh Membrane Depolarization (Muscle Contraction) Ion_Channel_Open_ACh->Depolarization_ACh Hydrolysis ACh Hydrolyzed (Signal Termination) AChE->Hydrolysis ATX Anatoxin-a nAChR_ATX Nicotinic Receptor (nAChR) ATX->nAChR_ATX Binds (High Affinity) AChE_no_effect Acetylcholinesterase (AChE) ATX->AChE_no_effect Resistant to Ion_Channel_Open_ATX Ion Channel Opens (Na+, Ca2+ Influx) nAChR_ATX->Ion_Channel_Open_ATX Activates Depolarization_ATX Persistent Depolarization (Paralysis) Ion_Channel_Open_ATX->Depolarization_ATX No_Hydrolysis No Hydrolysis (Signal Persists) AChE_no_effect->No_Hydrolysis

Caption: Comparative signaling pathways of Acetylcholine and Anatoxin-a at the nAChR.

Quantitative Potency Comparison at nAChR Subtypes

The term "nAChR" represents a superfamily of receptors with varying subunit compositions, which dictates their pharmacological properties.[2][4] The potency of an agonist is not uniform across all subtypes. Anatoxin-a consistently demonstrates higher potency than acetylcholine, particularly at muscle-type and certain neuronal nAChRs.[1][5][6] The natural enantiomer, (+)-anatoxin-a, is markedly more potent than its synthetic counterpart, (-)-anatoxin-a.[1][7]

The following table summarizes key potency values (EC₅₀ and Kᵢ) from peer-reviewed literature. EC₅₀ (half-maximal effective concentration) measures the concentration required to elicit 50% of the maximum functional response, while Kᵢ (inhibitory constant) reflects the binding affinity of the ligand. Lower values indicate higher potency or affinity.

CompoundReceptor Subtype/PreparationPotency MetricValue (nM)Reference
(+)-Anatoxin-a Neuronal α4β2 (M10 cells)EC₅₀48[5]
(+)-Anatoxin-a Neuronal α7 (Xenopus oocytes)EC₅₀580[5]
(+)-Anatoxin-a Presynaptic nAChR (hippocampal synaptosomes)EC₅₀140[5]
Anatoxin-a Muscle-type ((α1)₂βγδ)Affinity~20x > Acetylcholine[1]
(+)-Anatoxin-a Rat Brain (α4β2)Kᵢ0.34[8]
(-)-Anatoxin-a Rat Brain (α4β2)Kᵢ390[8]
Anatoxin-a Torpedo nAChRKᵢ54[9]
Anatoxin-a Torpedo nAChRKₑ100 - 200[10]
Acetylcholine Neuronal α4β2EC₅₀~1,000[5][6]
Acetylcholine Muscle-type (frog)Affinity~20x < Anatoxin-a[1]

Note: Potency can vary based on the specific experimental system and conditions. Values are presented for comparative purposes.

Field Insights: The data clearly establishes (+)-Anatoxin-a as one of the most potent nicotinic agonists known, outperforming acetylcholine by a significant margin across multiple key receptor subtypes.[5][6][11] Its affinity for the muscle-type receptor is approximately 20 times greater than that of acetylcholine.[1] This profound difference in potency, coupled with its resistance to AChE, is the pharmacological basis for its extreme toxicity. The stereospecificity is also remarkable, with the (+)-enantiomer being over 150 times more potent than the (-)-enantiomer, highlighting the precise structural requirements for high-affinity binding.[1]

Experimental Protocols for Potency Determination

The determination of agonist potency relies on robust, validated experimental systems. The choice of assay depends on whether the primary goal is to measure binding affinity or functional response.

Radioligand Competitive Binding Assay

This technique is the gold standard for quantifying the binding affinity (Kᵢ) of an unlabeled compound (like Anatoxin-a or acetylcholine) by measuring its ability to displace a radiolabeled ligand from the receptor.[12]

Causality: The principle is based on the law of mass action. The unlabeled ligand and the radioligand compete for a finite number of receptor binding sites. A more potent unlabeled ligand will displace the radioligand at a lower concentration. The resulting IC₅₀ value (concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) can be converted to a Kᵢ value, providing a true measure of binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue rich in the nAChR subtype of interest (e.g., Torpedo electric organ for muscle-type, or rat brain cortex for neuronal subtypes) in a suitable buffer to prepare a membrane fraction containing the receptors.[9][13]

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]nicotine or [¹²⁵I]α-bungarotoxin), and a range of concentrations of the unlabeled competitor (Anatoxin-a or acetylcholine).

  • Incubation: Incubate the mixture at a defined temperature (e.g., 22°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the membranes while allowing unbound ligand to pass through.[13]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

The following diagram illustrates the workflow for a competitive radioligand binding assay.

G start Start: Tissue/Cell Source (e.g., Torpedo electric organ) prep 1. Membrane Preparation (Homogenization & Centrifugation) start->prep assay 2. Assay Incubation - Membranes (Receptors) - Radioligand ([³H]Nicotine) - Competitor (Anatoxin-a) prep->assay filtration 3. Rapid Filtration (Separates Bound from Free) assay->filtration counting 4. Scintillation Counting (Quantifies Bound Radioactivity) filtration->counting analysis 5. Data Analysis (IC₅₀ → Kᵢ Calculation) counting->analysis end Result: Binding Affinity (Kᵢ) analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) / Patch-Clamp Electrophysiology

Electrophysiology provides a direct functional measure of ion channel activity, allowing for the determination of an agonist's EC₅₀ and efficacy.[5][14]

Causality: This technique directly measures the ion current flowing through the nAChR channels in response to agonist application. The magnitude of the current is proportional to the number of open channels. By applying increasing concentrations of the agonist, one can construct a dose-response curve to find the concentration that produces the half-maximal current (EC₅₀).

Step-by-Step Methodology:

  • Cell Preparation: Use cells that express the nAChR subtype of interest. This can be Xenopus oocytes injected with cRNA for specific subunits or a mammalian cell line (e.g., HEK293) transfected with the corresponding cDNAs.[5]

  • Recording Setup: Place the cell in a recording chamber and perfuse with an external saline solution. For TEVC, impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording). For patch-clamp, form a high-resistance seal between a glass micropipette and the cell membrane.

  • Voltage Clamp: Clamp the cell's membrane potential at a fixed negative value (e.g., -70 mV) to establish a driving force for cation influx.

  • Agonist Application: Apply known concentrations of Anatoxin-a or acetylcholine to the cell via the perfusion system.

  • Current Measurement: Record the inward current elicited by the agonist application.

  • Data Analysis: Plot the peak current response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Iₘₐₓ).

Conclusion and Professional Implications

The empirical evidence is unequivocal: Anatoxin-a is a substantially more potent agonist at nicotinic acetylcholine receptors than acetylcholine itself. This heightened potency is a function of high binding affinity and, critically, its resistance to enzymatic degradation by acetylcholinesterase.[3] This combination leads to persistent, uncontrolled receptor activation, which underlies its designation as a "Very Fast Death Factor."

For researchers and drug development professionals, Anatoxin-a serves as more than just a toxin. It is an invaluable pharmacological tool for:

  • Probing nAChR Structure-Function: Its rigid structure and high potency help in elucidating the precise molecular interactions within the nAChR binding pocket.[1][15]

  • Disease Modeling: It can be used in experimental systems to investigate pathologies characterized by cholinergic deficits, such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.[1]

  • Drug Discovery Scaffold: The bicyclic core of Anatoxin-a provides a foundational structure for designing novel nAChR agonists and modulators with improved subtype selectivity and therapeutic potential.[16]

Future research will likely focus on leveraging the structural insights gained from Anatoxin-a to develop subtype-selective ligands. The ability to target specific nAChR subtypes (e.g., α7 or α4β2) while avoiding others (like the muscle-type) is a key objective in developing safer and more effective therapeutics for a range of neurological disorders.

References

  • Anatoxin-a - Wikipedia. [Link]

  • The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors - MDPI. [Link]

  • ANATOXIN-A(S): NATURAL ORGANOPHOSPHORUS ANTICHOLINESTERASE AGENT - Military Medical Science Letters. [Link]

  • Anatoxin-a – Knowledge and References - Taylor & Francis. [Link]

  • Anatoxin-a interactions with cholinergic synaptic molecules - PubMed - NIH. [Link]

  • (+)-Anatoxin-a is a potent agonist at neuronal nicotinic acetylcholine receptors - PubMed. [Link]

  • Anatoxin-a Is a Potent Agonist of the Nicotinic Acetylcholine Receptor of Bovine Adrenal Chromaffin Cells - PubMed. [Link]

  • Toxic Effects Produced by Anatoxin-a under Laboratory Conditions: A Review - PMC. [Link]

  • A non-radioactive ligand-binding assay for detection of cyanobacterial anatoxins using Torpedo electrocyte membranes - PubMed. [Link]

  • Neurotoxins in axenic oscillatorian cyanobacteria: coexistence of anatoxin-a and homoanatoxin-a determined by ligand-binding assay and GC/MS | Microbiology Society. [Link]

  • Toxic Effects Produced by Anatoxin-a under Laboratory Conditions: A Review - MDPI. [Link]

  • Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and (−)-hosieine-A - PMC. [Link]

  • Ligand-binding assay formats. (a) Scintillation proximity assay. - ResearchGate. [Link]

  • Molecular mechanisms of the potent and stereospecific nicotinic receptor agonist (+)-anatoxin-a - PubMed. [Link]

  • The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors - PMC. [Link]

  • SBGA Debate 2 - Cyanosite. [Link]

  • The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC. [Link]

  • Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and ( )-hosieine-A - IUCr Journals. [Link]

  • Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor - ACS Publications. [Link]

  • (PDF) The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors - ResearchGate. [Link]

  • Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - Frontiers. [Link]

  • Nicotinic acetylcholine receptor - Wikipedia. [Link]

  • Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and (−)-hosieine-A - IUCr Journals. [Link]

  • Toxins for decoding interface selectivity in nicotinic acetylcholine receptors - Portland Press. [Link]

  • (PDF) Anatoxin-A(S): Natural organophosphorus anticholinesterase agent - ResearchGate. [Link]

  • Detection of Anatoxin-a(s) in Environmental Samples of Cyanobacteria by Using a Biosensor with Engineered Acetylcholinesterases - PMC. [Link]

  • Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview - MDPI. [Link]

  • Radioligand Binding Assay | Gifford Bioscience. [Link]

  • Determinants of α-conotoxin BuIA selectivity on the nicotinic acetylcholine receptor β subunit. [Link]

Sources

Anatoxin-a Hydrochloride: Structural Pharmacology & SAR Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of the Structure-Activity Relationship (SAR) of Anatoxin-a hydrochloride. It is designed for researchers requiring actionable mechanistic insights and validated experimental protocols.

Executive Technical Summary

Anatoxin-a (AnTX-a), often termed the "Very Fast Death Factor," is a semi-rigid bicyclic amine alkaloid isolated from cyanobacteria (Anabaena flos-aquae). It functions as a stereospecific, high-affinity agonist for nicotinic acetylcholine receptors (nAChRs).

Unlike the flexible neurotransmitter acetylcholine (ACh), AnTX-a possesses a homotropane scaffold that locks its pharmacophore into a bioactive conformation. This structural rigidity confers an exceptionally high binding affinity (


 in the low nanomolar range for 

subtypes) and resistance to enzymatic hydrolysis by acetylcholinesterase (AChE). The hydrochloride salt form is utilized exclusively in research to mitigate the inherent instability of the free base, particularly against photolysis and base-catalyzed epimerization.

Chemical Architecture & The Pharmacophore

The potency of AnTX-a is dictated by the precise spatial arrangement of two key moieties held within the 9-azabicyclo[4.2.1]nonane skeleton.

The Homotropane Scaffold

The bicyclic ring system restricts conformational freedom, reducing the entropic penalty upon receptor binding. This "pre-organized" structure mimics the s-cis conformation of Acetylcholine but with significantly higher stability.

  • The Cationic Center (N8): The secondary amine at position 8 is protonated at physiological pH (pKa

    
     9.4). It engages in a cation-
    
    
    
    interaction with the electron-rich aromatic cage (principally Tryptophan residues) of the nAChR orthosteric binding site.
  • The H-Bond Acceptor (C10 Carbonyl): The

    
    -unsaturated ketone (enone) system provides a polarized carbonyl oxygen that serves as a hydrogen bond acceptor.
    
Critical Geometric Constraints

For high-affinity agonism, the distance between the cationic center and the H-bond acceptor is critical.

  • Internodal Distance:

    
     5.0 - 6.0 Å between the ammonium nitrogen and the carbonyl oxygen.
    
  • Planarity: The enone system maintains planarity, essential for fitting into the receptor's "agonist sub-pocket."

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the interaction logic between AnTX-a and the nAChR binding pocket.[1][2]

Pharmacophore AnTX Anatoxin-a (Ligand) N8 N8 Secondary Amine (Cationic Center) AnTX->N8 C10 C10 Carbonyl (H-Bond Acceptor) AnTX->C10 Trp Trp/Tyr Residues (Aromatic Cage) N8->Trp Cation-π Interaction (High Affinity Anchor) HB_Donor Backbone NH / Ser OH (H-Bond Donor) C10->HB_Donor Hydrogen Bond (Orientation) Receptor nAChR Binding Pocket (Target) Receptor->Trp Receptor->HB_Donor

Caption: Mechanistic interaction map showing the dual-point binding mode of Anatoxin-a within the nAChR orthosteric site.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of Anatoxin-a is characterized by a steep activity cliff; minor structural modifications often lead to drastic losses in potency.

The Enone System (C2-C3 Double Bond)

The conjugation between the C2-C3 double bond and the C10 carbonyl is vital.

  • Modification: Reduction to Dihydroanatoxin-a .

  • Effect: Significant loss of potency (

    
    -fold reduction).
    
  • Mechanism: Saturation disrupts the planarity of the side chain and alters the electronic distribution of the carbonyl oxygen, weakening the H-bond interaction.

N-Methylation and the Cationic Center
  • Modification: Methylation of the secondary amine to form N-methyl-anatoxin-a .

  • Effect: Reduced affinity compared to the parent secondary amine.

  • Mechanism: While quaternary ammoniums (like in ACh) are typically potent, the steric bulk of the methyl group in the rigid homotropane scaffold creates a clash within the receptor pocket, preventing optimal depth of penetration into the aromatic cage.

Side Chain Homologation
  • Modification: Extension of the acetyl side chain to a propionyl group (Homoanatoxin-a ).

  • Effect: Retained or slightly enhanced potency.[3]

  • Mechanism: The receptor pocket at the C10 position possesses a small hydrophobic sub-cavity that can accommodate the extra methylene group without steric penalty.

Stereochemistry
  • Active Isomer: (+)-Anatoxin-a (

    
    ).
    
  • Inactive Isomer: (-)-Anatoxin-a.[1][2]

  • Ratio: The (+)-enantiomer is approximately 1000-fold more potent.

  • Implication: Synthetic samples must be enantiopure. Racemic mixtures will show "diluted" apparent affinity.

Quantitative Data Summary
LigandStructure Note

(nM)


(nM)

Relative Potency
(+)-Anatoxin-a Natural Toxin1.2 - 4.6 1,840 Reference (1.[4][5]0)
Homoanatoxin-a Ethyl ketone analog~7.5~1,100~0.8 - 1.0
Dihydroanatoxin-a C2-C3 Saturated>1,000>10,000< 0.01
UB-165 Hybrid (AnTX + Epibatidine)0.25~100> 5.0
(-)-Anatoxin-a Unnatural enantiomer>5,000InactiveInactive

Note: Values are aggregated from rat brain membrane assays using [3H]-Nicotine or [3H]-Epibatidine displacement.

Visualization: SAR Logic Flow

SAR_Logic Start Anatoxin-a Structure Q1 Is C2-C3 bond unsaturated? Start->Q1 Result1 Dihydroanatoxin-a (Low Potency) Q1->Result1 No (Reduction) Q2 Is N8 a secondary amine? Q1->Q2 Yes Result2 N-Methyl-AnTX (Reduced Potency) Q2->Result2 No (Methylation) Q3 Is C10 side chain extended? Q2->Q3 Yes Result3 Homoanatoxin-a (High Potency) Q3->Result3 Yes (Propionyl) Result4 (+)-Anatoxin-a (High Potency) Q3->Result4 No (Acetyl)

Caption: Decision tree illustrating the structural requirements for maintaining high affinity at nAChRs.

Experimental Protocol: Competition Radioligand Binding Assay

To determine the SAR of new analogs or verify the quality of an Anatoxin-a batch, a competition binding assay is the gold standard.

Objective: Determine the


 of Anatoxin-a hydrochloride by displacing [3H]-Epibatidine from 

nAChRs in rat brain homogenate.
Reagent Preparation (Self-Validating Steps)
  • Anatoxin-a Stock: Dissolve Anatoxin-a HCl in 10 mM acetic acid (pH 3.0).

    • Validation: Neutral or basic pH causes rapid degradation. Verify pH with micro-strip before adding toxin. Store at -20°C in the dark.

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2 (pH 7.4).

    • Validation: Prepare fresh to prevent pH drift which alters receptor ionization.

Assay Workflow
  • Membrane Prep: Thaw rat brain P2 membrane fraction (rich in

    
    ). Dilute to 100 
    
    
    
    g protein/well.
  • Radioligand: Add [3H]-Epibatidine at a concentration equal to its

    
     (approx. 0.05 nM).[6]
    
    • Why: Operating at

      
       ensures the assay is sensitive to competitive inhibitors.
      
  • Competitor: Add Anatoxin-a HCl in a concentration series (

    
     M to 
    
    
    
    M).
  • Incubation: 2 hours at 4°C (or 1 hour at 20°C).

    • Note: Lower temperature reduces receptor degradation but slows equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Validation: PEI reduces non-specific binding of the radioligand to the filter.

  • Counting: Liquid scintillation counting.

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


  • Self-Check: If the Hill slope is significantly different from 1.0, suspect negative cooperativity or multiple binding sites.

Therapeutic Potential & Synthetic Evolution

While Anatoxin-a is too toxic for direct therapeutic use, its SAR has guided the design of "tamed" analogs.

  • UB-165: A hybrid molecule combining the homotropane ring of Anatoxin-a with the pyridine ring of Epibatidine. It exhibits extreme potency and has been used to study dopamine release in the striatum.

  • Selectivity Tuning: By modifying the C10 side chain bulk, researchers can shift selectivity between

    
     (CNS targets) and 
    
    
    
    (cognitive targets), potentially opening pathways for Alzheimer's drug discovery.

References

  • Thomas, P., et al. (1993).[4] (+)-Anatoxin-a is a potent agonist at neuronal nicotinic acetylcholine receptors.[1][2][3][4][5] Journal of Neurochemistry. Link

  • Wonnacott, S., et al. (2000). Anatoxin-a and homoanatoxin-a: Potent natural agonists for nicotinic acetylcholine receptors.[1] In: Neurotoxins in Neurobiology.

  • Sharples, C.G., et al. (2000).[4] UB-165: a novel nicotinic agonist with subtype selectivity implicates the alpha4beta2 subtype in the modulation of dopamine release from rat striatal synaptosomes.[4] Journal of Neuroscience. Link

  • Aronstam, R.S., & Witkop, B. (1981). Anatoxin-a interactions with cholinergic synaptic molecules. Proceedings of the National Academy of Sciences. Link

  • Osswald, J., et al. (2007).[7] Toxic effects of pure anatoxin-a on biomarkers of rainbow trout. Toxicon. Link

Sources

An In-Depth Technical Guide to the Agonist Profile of Anatoxin-a Hydrochloride at α7 Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anatoxin-a (ATX), a bicyclic secondary amine alkaloid produced by various cyanobacteria, is a potent neurotoxin long recognized for its rapid and lethal effects stemming from neuromuscular paralysis.[1] Its mechanism of action is rooted in its function as a powerful agonist at nicotinic acetylcholine receptors (nAChRs).[2][3] This guide focuses specifically on the interaction between the hydrochloride salt of (+)-anatoxin-a and the α7 subtype of the neuronal nAChR. The α7 nAChR is a homopentameric ligand-gated ion channel of significant interest in neuroscience and drug development due to its high calcium permeability and its involvement in cognitive processes, neuroinflammation, and various neuropathologies.[4][5][6] Understanding the precise agonist profile of ATX at this receptor provides a critical framework for utilizing it as a pharmacological tool and for designing novel therapeutic ligands targeting the α7 nAChR. This document synthesizes key data on binding affinity, functional potency, and downstream signaling, and provides validated experimental protocols for the characterization of ATX and its analogues.

Introduction to Anatoxin-a (ATX)

Chemical Properties and Context

Anatoxin-a (C₁₀H₁₅NO) is a semi-rigid bicyclic amine, historically dubbed "Very Fast Death Factor" (VFDF) due to the rapid onset of its toxic effects.[1] It is produced by several genera of freshwater cyanobacteria, including Anabaena flos-aquae.[7] For laboratory use, ATX is typically prepared as a hydrochloride salt to improve stability and solubility in aqueous solutions. Its rigid structure is a key determinant of its high affinity for nAChRs, mimicking the endogenous neurotransmitter acetylcholine (ACh) but with significantly greater potency and resistance to degradation by acetylcholinesterase.[8] The natural and more potent enantiomer is (+)-anatoxin-a.[9]

Toxicological and Pharmacological Significance

The primary toxic effect of ATX is respiratory paralysis resulting from a desensitizing neuromuscular blockade.[7] While its effects are most pronounced at the muscle-type nAChR, ATX readily crosses the blood-brain barrier and acts as a potent agonist at multiple neuronal nAChR subtypes, including the α4β2 and α7 receptors.[1][7][9] This central activity has positioned ATX as an invaluable pharmacological probe for studying the structure and function of nAChRs and their role in modulating neurotransmitter release.[10]

The Alpha-7 Nicotinic Acetylcholine Receptor (α7 nAChR)

Structure and Function in the Central Nervous System

The α7 nAChR is a member of the Cys-loop superfamily of ligand-gated ion channels.[11] It is unique among nAChRs in that it is a homopentamer, composed of five identical α7 subunits.[9] These subunits arrange to form a central ion pore.[11] A defining characteristic of the α7 nAChR is its exceptionally high relative permeability to calcium ions (Ca²⁺) compared to other nAChRs.[12][13] This property allows it to function not just as a conductor of depolarizing current but as a direct initiator of intracellular calcium signaling cascades.[14] Widely expressed in the CNS, particularly in the hippocampus and cerebral cortex, α7 nAChRs are critically involved in synaptic plasticity, learning, memory, and attention.[6][12]

Therapeutic Relevance

Dysfunction of the α7 nAChR has been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.[5][6] Consequently, the receptor is a major target for drug discovery, with agonists, partial agonists, and positive allosteric modulators (PAMs) being actively investigated for their therapeutic potential.[5][15]

Characterizing the Agonist Profile of Anatoxin-a at α7 nAChRs

The interaction of ATX with the α7 nAChR is characterized by high potency but a lower binding affinity compared to other nAChR subtypes like the α4β2 receptor.

Binding Affinity and Functional Potency

Quantitative analysis reveals a distinct pharmacological profile for Anatoxin-a at α7 nAChRs compared to other subtypes. While it is a potent agonist, its binding affinity for α7 is notably lower than for the heteromeric α4β2 subtype. This distinction is critical for experimental design and interpretation.

ParameterReceptor SubtypeValueReference
Binding Affinity (Ki) α7 nAChR1840 nM
α4β2 nAChR1.25 nM
Functional Potency (EC₅₀) α7 nAChR (reconstituted in Xenopus oocytes)0.58 µM (580 nM)[16]
α4β2 nAChR (M10 cells, ⁸⁶Rb⁺ influx)48 nM[16]
  • Binding Affinity (Ki): This value, determined through competitive binding assays, indicates how tightly a ligand binds to a receptor. The significantly higher Ki value for α7 nAChR (1840 nM) compared to α4β2 nAChR (1.25 nM) shows that Anatoxin-a has a much lower affinity for the α7 subtype.

  • Functional Potency (EC₅₀): This value measures the concentration of an agonist that produces 50% of the maximal response. Electrophysiological studies on α7 receptors expressed in Xenopus oocytes show an EC₅₀ of 580 nM.[16] This demonstrates that despite its lower binding affinity, ATX is a potent activator of the α7 receptor channel. Overall, ATX is reported to be 3 to 50 times more potent than nicotine and approximately 20 times more potent than acetylcholine at various nAChR subtypes.[16][17]

Receptor Activation, Desensitization, and Modulation

Like other nAChR agonists, ATX induces a rapid activation of the α7 ion channel, followed by a period of desensitization where the receptor becomes refractory to further stimulation.[18] The kinetics of activation and desensitization are key parameters in its pharmacological profile. The response can be significantly enhanced and prolonged by positive allosteric modulators (PAMs), such as PNU-120596, which bind to a different site on the receptor to stabilize the open channel state.[15][19]

Core Methodologies for α7 nAChR Agonist Profiling

A multi-faceted approach is required to fully characterize the agonist profile of a compound like Anatoxin-a at the α7 nAChR. The following protocols represent a validated workflow.

Protocol: Radioligand Binding Competition Assay

This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radiolabeled antagonist, typically [¹²⁵I]-α-bungarotoxin, from the α7 nAChR.

Objective: To determine the equilibrium dissociation constant (Ki) of Anatoxin-a hydrochloride for the α7 nAChR.

Materials:

  • Cell membranes prepared from a cell line stably expressing human α7 nAChRs (e.g., GH4C1 cells).[20]

  • [¹²⁵I]-α-bungarotoxin (α-Bgt), specific activity ~200 Ci/mmol.

  • Anatoxin-a hydrochloride (test ligand).

  • Nicotine or unlabeled α-Bgt (for non-specific binding determination).

  • Binding Buffer: Phosphate-Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA).

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid and gamma counter.

Step-by-Step Methodology:

  • Plate Preparation: In a 96-well plate, add 50 µL of binding buffer to all wells.

  • Ligand Addition: Add 50 µL of increasing concentrations of Anatoxin-a hydrochloride (e.g., 10⁻¹⁰ M to 10⁻³ M) in duplicate.

  • Non-Specific Binding (NSB): To designated wells, add 50 µL of a high concentration of a competing ligand (e.g., 1 mM nicotine or 1 µM unlabeled α-Bgt) to determine non-specific binding.

  • Total Binding: To designated wells, add 50 µL of binding buffer.

  • Radioligand Addition: Add 50 µL of [¹²⁵I]-α-Bgt to all wells at a final concentration near its Kd (typically 1-2 nM).

  • Membrane Addition: Add 50 µL of the α7 nAChR-expressing cell membrane preparation (protein concentration ~5-10 µ g/well ) to all wells. The total reaction volume is 200 µL.

  • Incubation: Incubate the plate for 2-3 hours at room temperature with gentle agitation to reach equilibrium.

  • Harvesting: Harvest the bound radioligand by vacuum filtration onto the filter plates. Wash the filters rapidly 3 times with 200 µL of ice-cold binding buffer to remove unbound radioligand.

  • Counting: Allow filters to dry, then add scintillation fluid to each well and count the radioactivity using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of Anatoxin-a. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is the gold standard for characterizing the functional properties (potency, efficacy, kinetics) of agonists on ligand-gated ion channels expressed in a heterologous system.[21][22][23]

Objective: To measure the dose-dependent current responses elicited by Anatoxin-a at α7 nAChRs and determine its EC₅₀.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the human α7 nAChR subunit.

  • Microinjection apparatus.

  • TEVC setup (amplifier, digitizer, perfusion system).

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • Anatoxin-a hydrochloride stock solutions.

Step-by-Step Methodology:

  • Oocyte Preparation and Injection: Surgically harvest oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes with collagenase treatment.

  • cRNA Injection: Inject each oocyte with ~50 nL of α7 nAChR cRNA (~50 ng) and incubate for 2-5 days at 16-18°C to allow for receptor expression.[24]

  • TEVC Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping and current recording.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Agonist Application: Apply increasing concentrations of Anatoxin-a (e.g., 10 nM to 100 µM) via the perfusion system for a fixed duration (e.g., 5-10 seconds), with sufficient washout periods (2-5 minutes) between applications to allow for receptor recovery.[24]

  • Data Acquisition: Record the inward currents elicited by each Anatoxin-a concentration.

  • Data Analysis: Measure the peak amplitude of the current response for each concentration. Normalize the responses to the maximal current observed. Plot the normalized current against the log concentration of Anatoxin-a and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Hill slope.

The following diagram illustrates the logical flow of the Two-Electrode Voltage Clamp (TEVC) experimental workflow.

TEVC_Workflow cluster_prep Preparation cluster_record Recording cluster_exp Experiment cluster_analysis Analysis Oocyte_Harvest Harvest Oocytes cRNA_Inject Inject α7 cRNA Oocyte_Harvest->cRNA_Inject Incubation Incubate (2-5 days) cRNA_Inject->Incubation Place_Oocyte Place Oocyte in Chamber Incubation->Place_Oocyte Impale Impale with Electrodes Place_Oocyte->Impale V_Clamp Voltage Clamp (-70 mV) Impale->V_Clamp Apply_ATX Apply Anatoxin-a (Dose-Response) V_Clamp->Apply_ATX Record_Current Record Inward Current Apply_ATX->Record_Current Washout Washout Washout->Apply_ATX Next dose Record_Current->Washout Between doses Measure_Peak Measure Peak Current Record_Current->Measure_Peak Normalize Normalize Data Measure_Peak->Normalize Plot_Curve Plot Dose-Response Curve Normalize->Plot_Curve Calculate_EC50 Calculate EC₅₀ Plot_Curve->Calculate_EC50

Fig 1. Workflow for α7 nAChR characterization using TEVC.
Protocol: High-Throughput Calcium Flux Assay

Given the high Ca²⁺ permeability of α7 nAChRs, changes in intracellular calcium can be used as a direct readout of receptor activation. This method is amenable to high-throughput screening.[19]

Objective: To measure Anatoxin-a-induced calcium influx in cells expressing α7 nAChRs.

Materials:

  • HEK-293 cell line stably expressing human α7 nAChRs.[13]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Anatoxin-a hydrochloride.

  • Methyllycaconitine (MLA) or α-Bungarotoxin (antagonists for validation).

  • Fluorescence plate reader with an integrated fluidics head (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Plate the α7-expressing HEK-293 cells in black-walled, clear-bottom 96- or 384-well plates and grow to ~90% confluency.

  • Dye Loading: Remove the growth medium and add the fluorescent calcium indicator dye (e.g., 2 µM Fluo-4 AM) in assay buffer. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with assay buffer to remove extracellular dye. Leave a final volume of 100 µL of buffer in each well.

  • Plate Reader Setup: Place the cell plate into the fluorescence plate reader. Set the instrument to record fluorescence intensity (e.g., Ex/Em ~494/516 nm for Fluo-4) over time.

  • Compound Addition: Use the instrument's fluidics head to add a solution of Anatoxin-a at various concentrations to the wells while simultaneously recording the fluorescence signal.

  • Data Acquisition: Record the baseline fluorescence for 10-20 seconds, followed by the change in fluorescence for 1-3 minutes after compound addition.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log concentration of Anatoxin-a and fit to a sigmoidal dose-response curve to calculate the EC₅₀. Specificity should be confirmed by pre-incubating cells with an α7 antagonist like MLA, which should abolish the signal.[19]

Downstream Signaling and Functional Consequences

Activation of α7 nAChRs by Anatoxin-a does not merely open an ion channel; it initiates a complex downstream signaling cascade primarily driven by the influx of Ca²⁺.

α7 nAChR-Mediated Calcium Signaling

The initial Ca²⁺ influx through the α7 nAChR channel can be amplified by several mechanisms:

  • Calcium-Induced Calcium Release (CICR): The initial Ca²⁺ can trigger the release of more calcium from intracellular stores like the endoplasmic reticulum.[14]

  • Voltage-Gated Calcium Channels (VGCCs): The depolarization caused by cation influx can activate nearby VGCCs, leading to further calcium entry.[14]

This rise in intracellular Ca²⁺ activates a host of downstream effectors, including:

  • Calmodulin-dependent protein kinase II (CaMKII): A key enzyme in synaptic plasticity.[12]

  • Protein Kinase A (PKA): Recent evidence shows a link between α7 nAChR activation, a subsequent calcium rise, and the activation of adenylyl cyclase 1 (AC1), leading to an increase in cyclic AMP (cAMP) and PKA activation.[12]

  • PI3K/Akt and JAK2/STAT3 Pathways: These pathways are implicated in the anti-inflammatory and anti-apoptotic effects mediated by α7 nAChR activation.[4][25]

The diagram below outlines the primary signaling cascades initiated by the activation of the α7 nicotinic acetylcholine receptor.

Alpha7_Signaling ATX Anatoxin-a (Agonist) a7R α7 nAChR ATX->a7R Binds & Activates Ca_Influx Ca²⁺ Influx a7R->Ca_Influx Depol Membrane Depolarization a7R->Depol JAK2_STAT3 JAK2/STAT3 Pathway a7R->JAK2_STAT3 Activates PI3K_Akt PI3K/Akt Pathway a7R->PI3K_Akt Activates Ca_Rise ↑ [Ca²⁺]i Ca_Influx->Ca_Rise VGCC VGCCs Depol->VGCC Activates VGCC->Ca_Influx ER Endoplasmic Reticulum (ER) CICR CICR ER->CICR CICR->Ca_Rise Amplifies Ca_Rise->ER Triggers CaMKII CaMKII Activation Ca_Rise->CaMKII AC1 Adenylyl Cyclase 1 (AC1) Ca_Rise->AC1 Activates Plasticity Synaptic Plasticity CaMKII->Plasticity cAMP ↑ cAMP AC1->cAMP PKA PKA Activation cAMP->PKA PKA->Plasticity Anti_Inflam Anti-Inflammatory Effects JAK2_STAT3->Anti_Inflam Neuroprotection Anti-Apoptosis / Neuroprotection PI3K_Akt->Neuroprotection

Fig 2. Downstream signaling pathways of α7 nAChR activation.

Conclusion and Future Directions

Anatoxin-a hydrochloride is a potent, high-efficacy agonist of the α7 nicotinic acetylcholine receptor. While its binding affinity is lower for α7 compared to the α4β2 subtype, its ability to robustly activate the α7 channel and trigger significant calcium-dependent signaling makes it an indispensable tool for neuroscience research. The detailed characterization of its agonist profile—using the methodologies outlined in this guide—is essential for interpreting experimental results and for leveraging its unique properties in the study of nAChR function. Future research will continue to use ATX and its derivatives to probe the structural basis for agonist selectivity and to validate novel therapeutic strategies targeting the α7 nAChR for the treatment of cognitive and inflammatory disorders.

References

  • Cheng, Q., & Yakel, J. L. (2014). Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons. PLoS One, 9(2), e88770. [Link]

  • Gawrych-Szeliga, E., & Zdanowski, R. (2015). Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. Central European Journal of Immunology, 40(3), 373–379. [Link]

  • Wikipedia. (n.d.). Anatoxin-a. In Wikipedia. Retrieved February 24, 2026. [Link]

  • Gao, C., et al. (2021). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine, 9(18), 1469. [Link]

  • Wang, J., et al. (2017). Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone. Scientific Reports, 7, 2603. [Link]

  • Zhu, S., et al. (2023). α7 Nicotinic acetylcholine receptor: a key receptor in the cholinergic anti-inflammatory pathway exerting an antidepressant effect. Journal of Neuroinflammation, 20(1), 77. [Link]

  • Nowak, M. W., et al. (2002). In vivo incorporation of unnatural amino acids into ion channels in Xenopus oocyte expression system. Methods, 28(2), 203-211. [Link]

  • Thomas, P., et al. (1993). (+)-Anatoxin-a is a potent agonist at neuronal nicotinic acetylcholine receptors. Journal of Neurochemistry, 60(6), 2308–2311. [Link]

  • Kasheverov, I. E., et al. (2017). Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. PLoS One, 12(8), e0182432. [Link]

  • Bar-Eyal, M., et al. (2022). Xenopus Oocytes to Study Fully-Processed Membrane Proteins. Encyclopedia.pub. [Link]

  • Palma, E., et al. (2022). Xenopus Oocytes as a Powerful Cellular Model to Study Foreign Fully-Processed Membrane Proteins. International Journal of Molecular Sciences, 23(20), 12193. [Link]

  • Bristol University. (1999). Molecule of the Month: ANATOXIN. Bristol University School of Chemistry. [Link]

  • Cherubini, E., et al. (2008). Local and global calcium signals associated with the opening of neuronal alpha7 nicotinic acetylcholine receptors. Neuropharmacology, 56(1), 226-34. [Link]

  • Aráoz, R., Molgó, J., & Tandeau de Marsac, N. (2010). The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors. Toxins, 2(10), 2424–2449. [Link]

  • Wonnacott, S., & Gallagher, T. (2006). The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors. Marine Drugs, 4(3), 183–200. [Link]

  • National Center for Biotechnology Information. (n.d.). Anatoxin A. In PubChem. Retrieved February 24, 2026. [Link]

  • Molloy, C. P., et al. (2020). Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and (−)-hosieine-A. Acta Crystallographica Section D: Structural Biology, 76(Pt 10), 999–1010. [Link]

  • Gupta, R. C., & Satoh, T. (2011). ANATOXIN-A(S): NATURAL ORGANOPHOSPHORUS ANTICHOLINESTERASE AGENT. Military Medical Science Letters, 80(3), 122-131. [Link]

  • Boussaine, T., et al. (2023). Functional expression and properties of the tick α6 homomeric nicotinic acetylcholine receptor in Xenopus laevis oocytes. Journal of Insect Physiology, 151, 104576. [Link]

  • Sudweeks, S., et al. (2016). Novel Pharmacological Target: Characterization of a3b2 nAChRs expressed in Xenopus Laevis Oocytes. BYU ScholarsArchive. [Link]

  • Gopalakrishnan, M., et al. (1996). Activation of the Recombinant Human α7 Nicotinic Acetylcholine Receptor Significantly Raises Intracellular Free Calcium. Journal of Pharmacology and Experimental Therapeutics, 276(1), 288-297. [Link]

  • Sharma, G., & Vijayaraghavan, S. (2002). α7-nAChRs and calcium-dependent signal transduction. ResearchGate. [Link]

  • Rowan, E. G., et al. (1990). Anatoxin-a is a potent agonist of the nicotinic acetylcholine receptor of bovine adrenal chromaffin cells. Acta Physiologica Scandinavica, 140(3), 331–337. [Link]

  • Albuquerque, E. X., et al. (1988). Molecular mechanisms of the potent and stereospecific nicotinic receptor agonist (+)-anatoxin-a. Journal of Pharmacology and Experimental Therapeutics, 245(1), 122–130. [Link]

  • Papke, R. L., et al. (2011). Agonist activation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site. Proceedings of the National Academy of Sciences, 108(14), 5862–5867. [Link]

  • Hahn, B., et al. (2016). Neurobiological impact of nicotinic acetylcholine receptor agonists: An ALE meta-analysis of pharmacological neuroimaging studies. Neuroscience & Biobehavioral Reviews, 64, 264–276. [Link]

  • Osswald, J., et al. (2022). Toxic Effects Produced by Anatoxin-a under Laboratory Conditions: A Review. Toxins, 14(12), 863. [Link]

  • Wallace, T. L., & Bertrand, D. (2019). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Pharmacological Reviews, 71(1), 109–131. [Link]

  • Tsetlin, V., & Hucho, F. (2013). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Molecules, 18(9), 10573–10609. [Link]

  • Campos-Ríos, A., et al. (2010). In vivo modulation of alpha7 nicotinic receptors on striatal glutamate release induced by anatoxin-A. Neurochemistry International, 56(8), 954–959. [Link]

  • Balass, M., et al. (1997). The α-bungarotoxin binding site on the nicotinic acetylcholine receptor: Analysis using a phage–epitope library. Proceedings of the National Academy of Sciences, 94(12), 6054–6058. [Link]

  • Spivak, C. E., Witkop, B., & Albuquerque, E. X. (1980). Anatoxin-a: a novel, potent agonist at the nicotinic receptor. Molecular Pharmacology, 18(3), 384–394. [Link]

  • Taylor & Francis. (n.d.). Anatoxin-a – Knowledge and References. Taylor & Francis. [Link]

  • Arias, H. R., & Bouzat, C. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology, 11, 591196. [Link]

  • ResearchGate. (n.d.). Competition experiments with 125 I-labeled -bungarotoxin. ResearchGate. [Link]

  • Azam, L., & McIntosh, J. M. (2013). Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview. Marine Drugs, 11(4), 1137–1162. [Link]

  • McCann, A. E., et al. (2006). The cholinergic antagonist α-bungarotoxin also binds and blocks a subset of GABA receptors. Proceedings of the National Academy of Sciences, 103(13), 5149–5154. [Link]

  • Weizmann Institute of Science. (1997). The α-bungarotoxin binding site on the nicotinic acetylcholine receptor: Analysis using a phage-epitope library. Weizmann Institute of Science. [Link]

Sources

Technical Guide: Anatoxin A Hydrochloride – Molecular Profile & Experimental Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Anatoxin-a (ATX) , historically termed the "Very Fast Death Factor" (VFDF), is a potent, naturally occurring bicyclic amine alkaloid produced by cyanobacteria (Anabaena, Oscillatoria, Aphanizomenon).[1][2][3][4][5] In research and drug development, it is most commonly utilized as Anatoxin-a hydrochloride , a water-soluble salt form that offers improved stability over the free base.

This guide provides a rigorous technical analysis of Anatoxin-a hydrochloride, focusing on its molecular properties, irreversible pharmacological mechanism, and critical handling protocols. It serves as a definitive resource for researchers investigating nicotinic acetylcholine receptors (nAChRs) and neurodegenerative pathways.

Chemical Identity & Physicochemical Profile[3][6]

Anatoxin-a is a stereospecific neurotoxin. The naturally occurring, biologically active enantiomer is (+)-Anatoxin-a .[4] The hydrochloride salt is the preferred formulation for experimental applications due to its solubility and comparative stability.

Molecular Specifications
PropertyData
Chemical Name (+)-Anatoxin-a hydrochloride
IUPAC Name 1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone hydrochloride
Molecular Formula C₁₀H₁₅NO[1][3][4][6] · HCl
Molecular Weight 201.69 g/mol (Salt) / 165.23 g/mol (Free Base)
CAS Number 64314-16-5 (HCl salt); 64285-06-9 (Free base)
Appearance White to off-white solid/powder
Solubility Water (>50 mM), DMSO, Methanol
pKa 9.4 (Amine group)
UV Absorption

= 227 nm (

)
Stability & Degradation Factors

Anatoxin-a is chemically fragile under specific environmental conditions. Experimental success depends on mitigating these degradation pathways:

  • pH Sensitivity: Highly stable in acidic conditions (pH 3–5). Rapidly degrades in alkaline solutions (pH > 8) via conversion to non-toxic dihydro-derivatives or epoxy-anatoxin.

  • Photolysis: Extremely sensitive to UV and sunlight. Photochemical degradation occurs within minutes to hours if exposed to broad-spectrum light.

  • Oxidation: Susceptible to oxidative degradation; store under inert gas (Nitrogen/Argon) when possible.

Pharmacology: Mechanism of Action[8]

Anatoxin-a acts as a potent, stereospecific agonist of nicotinic acetylcholine receptors (nAChRs) .[7] Unlike the endogenous ligand acetylcholine (ACh), Anatoxin-a is not degraded by acetylcholinesterase (AChE).

The "Depolarization Block"
  • Binding: Anatoxin-a binds with high affinity to the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -subunits of neuronal (
    
    
    
    ,
    
    
    ) and neuromuscular nAChRs.
  • Activation: It triggers the opening of ion channels, causing a massive influx of Na⁺ and Ca²⁺.

  • Persistence: Because AChE cannot hydrolyze the anatoxin-a molecule, the ion channels remain open for a prolonged duration.

  • Paralysis: This continuous stimulation leads to a persistent depolarization of the post-synaptic membrane. The voltage-gated sodium channels become inactivated (refractory), preventing the generation of new action potentials. This results in a "depolarization block," manifesting as muscle fasciculations followed by flaccid paralysis and respiratory arrest.

Comparative Potency
  • vs. Acetylcholine: Anatoxin-a is approximately 20-fold more potent than ACh in neuromuscular preparations due to its resistance to hydrolysis and higher receptor affinity.

  • vs. Nicotine: It is significantly more potent than nicotine at neuromuscular junctions but shares similar potency at certain neuronal receptor subtypes.

Pathway Visualization

The following diagram illustrates the mechanistic divergence between Acetylcholine and Anatoxin-a at the synaptic cleft.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (nAChR) Release Neurotransmitter Release ACh Acetylcholine (ACh) Release->ACh Anatoxin Anatoxin-a (ATX) Release->Anatoxin AChE Acetylcholinesterase (Enzyme) ACh->AChE Hydrolysis Binding Receptor Binding (nAChR) ACh->Binding Anatoxin->AChE RESISTANT Anatoxin->Binding Repolarization Repolarization (Signal Reset) AChE->Repolarization Degradation Allows Reset Depolarization Na+/Ca2+ Influx (Depolarization) Binding->Depolarization Block Depolarization Block (Paralysis/Toxicity) Depolarization->Block Continuous Stimulation

Caption: Mechanistic comparison showing Anatoxin-a's resistance to Acetylcholinesterase, leading to irreversible depolarization.

Experimental Protocols & Handling

Safety Warning: Anatoxin-a is an extremely potent neurotoxin.

  • LD50 (Mouse, i.p.): ~200–250 µg/kg.

  • LD50 (Mouse, oral): >5000 µg/kg (Absorption is slower, but still lethal).

  • Handling: Always use a fume hood, wear double nitrile gloves, and use N95/P100 respiratory protection if handling powder.

Self-Validating Reconstitution Protocol

To ensure experimental reproducibility and prevent degradation, follow this strict reconstitution workflow.

Reagents Required:

  • Anatoxin-a Hydrochloride (Solid)[8][9]

  • Sterile Water (degassed) or 10 mM Acetic Acid (preferred for stability)

  • UV Spectrophotometer (Quartz cuvette)

Step-by-Step Methodology:

  • Vehicle Selection: Do not dissolve directly in basic buffers (e.g., pH 7.4 PBS) for long-term storage. Use 10 mM Acetic Acid or sterile water (pH < 7).

  • Dissolution: Add vehicle to the vial to achieve a stock concentration (e.g., 10 mM). Vortex gently.

  • Validation (The "Self-Check"):

    • Dilute a small aliquot (e.g., 1:100) in water.

    • Measure Absorbance at 227 nm .[1][7][10]

    • Calculate concentration using Beer-Lambert Law:

      
      
      
    • Use

      
      .
      
    • Acceptance Criteria: Calculated concentration must be within ±10% of expected value.

  • Storage: Aliquot immediately into light-protective (amber) vials. Flash freeze in liquid nitrogen. Store at -20°C .

  • Usage: On the day of the experiment, thaw one aliquot and dilute into physiological buffer (e.g., Krebs-Ringer) immediately before application. Discard unused thawed portions.

Handling Workflow Visualization

Workflow Stock Solid ATX-HCl (Store Desiccated) Mix Reconstitution (Vortex) Stock->Mix Solvent 10mM Acetic Acid (Acidic Vehicle) Solvent->Mix QC QC Check UV @ 227nm Mix->QC Aliquot Aliquot (Amber Vials) QC->Aliquot Pass Freeze Freeze -20°C (Dark) Aliquot->Freeze Exp Experiment (Dilute in PBS) Freeze->Exp Thaw & Use (Do not refreeze)

Caption: Standard Operating Procedure for reconstitution and storage to prevent hydrolytic or photolytic degradation.

Toxicology & Safety

Toxicity Profile

Anatoxin-a induces toxicity rapidly ("Very Fast Death Factor").[11] Symptoms in mammals include:

  • 1-5 Minutes: Tremors, muscle fasciculations, loss of coordination.[12]

  • 5-15 Minutes: Gasping, convulsions.

  • Terminal: Respiratory paralysis leading to death.[4][11]

Deactivation

In the event of a spill or for disposal of glassware:

  • Chemical Inactivation: Treat with 10% Bleach (Sodium Hypochlorite) or strong base (NaOH > 0.1M) for at least 30 minutes. The alkaline pH and oxidative stress rapidly degrade the toxin.

  • Verification: Verify pH > 10 before disposal.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3034748, Anatoxin A. PubChem. Available at: [Link]

  • Fawell, J. K., et al. (1999). The toxicity of cyanobacterial toxins in the mouse: II anatoxin-a.[13] Human & Experimental Toxicology. Available at: [Link][2][13]

  • Stevens, D. K., & Krieger, R. I. (1991). Stability studies on the cyanobacterial nicotinic alkaloid anatoxin-a.[5] Toxicon. Available at: [Link]

  • Wonnacott, S., & Gallagher, T. (2006). The chemistry and pharmacology of anatoxin-a and related homotropanes with respect to nicotinic acetylcholine receptors. Marine Drugs.[14] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2015). Health Effects Support Document for the Cyanobacterial Toxin Anatoxin-A. Available at: [Link]

Sources

Technical Guide: Anatoxin-a Hydrochloride — Cyanobacterial Origin, Biosynthesis, and Pharmacological Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Anatoxin-a (ATX) , historically designated as the "Very Fast Death Factor" (VFDF), is a bicyclic secondary amine alkaloid produced by specific genera of cyanobacteria.[1] It acts as a potent, stereospecific agonist of nicotinic acetylcholine receptors (nAChR).

This guide provides a technical deep-dive for researchers and drug development professionals. It moves beyond general descriptions to detail the polyketide synthase (PKS) biosynthetic machinery encoded by the ana gene cluster and establishes a self-validating extraction protocol that prioritizes the stability of the molecule. While the natural product exists as a protonated amine in aquatic environments (pKa ~9.4), the hydrochloride salt (ATX·HCl) is the critical pharmacological standard used in research due to its resistance to oxidation and photolysis.

Part 1: Chemical Identity and Cyanobacterial Origin[2]

Structural Characteristics

Anatoxin-a is 2-acetyl-9-azabicyclo[4.2.1]non-2-ene.[2] Its rigidity allows it to lock into the nAChR binding pocket with higher affinity than the endogenous ligand, acetylcholine.

PropertySpecification
CAS Number 64285-06-9 (Free base) / 64285-05-8 (HCl salt)
Molecular Formula C₁₀H₁₅NO
pKa 9.4 (Exists as a cation at physiological pH)
Stability Free Base: Unstable oil; rapid photochemical degradation.[1][3] HCl Salt: Stable crystalline solid; resistant to oxidation.
Stereochemistry Natural form is (+)-Anatoxin-a (

-configuration).
Validated Producers

Taxonomic reclassification has shifted several producers from Anabaena to Dolichospermum. Confirmed producers possessing the ana gene cluster include:

  • Dolichospermum flos-aquae (formerly Anabaena flos-aquae)

  • Oscillatoria sp.[4][5][6][7] (strain PCC 6506)[4][5][6][7]

  • Aphanizomenon flos-aquae

  • Cuspidothrix issatschenkoi

Part 2: The Biosynthetic Machinery (ana Gene Cluster)

The biosynthesis of Anatoxin-a does not follow a standard alkaloid pathway but rather a hybrid Non-Ribosomal Peptide Synthetase (NRPS) / Polyketide Synthase (PKS) logic. The ana gene cluster (approx. 29 kb) orchestrates this process, converting L-proline into the bicyclic toxin.

Mechanism of Action[1]
  • Initiation (Proline Activation): The amino acid L-proline is selected and activated.

  • Loading & Oxidation: Proline is tethered to an Acyl Carrier Protein (ACP) and oxidized to a pyrroline intermediate.

  • Chain Elongation: Three rounds of Claisen condensation occur using malonyl-CoA extender units (PKS modules).

  • Cyclization & Release: The thioesterase domain catalyzes the intramolecular cyclization and release of the final bicyclic structure.

The ana Gene Cluster Map
  • anaC: Adenylation enzyme (activates Proline).[7]

  • anaD: Acyl Carrier Protein (ACP) where Proline is loaded.[8]

  • anaB: Proline dehydrogenase (oxidizes Prolyl-ACP to 1-pyrroline-5-carboxyl-ACP).

  • anaE, anaF, anaG: PKS modules responsible for chain elongation (acetate addition).

  • anaA: Type II Thioesterase (proofreading/repair).

Biosynthetic Pathway Diagram

The following diagram illustrates the stepwise enzymatic flow from L-Proline to Anatoxin-a.

Biosynthesis cluster_PKS Polyketide Elongation (Malonyl-CoA) Proline L-Proline AnaC AnaC (Adenylation) Proline->AnaC Activation AnaD AnaD (ACP Loading) AnaC->AnaD Tethering AnaB AnaB (Oxidation) AnaD->AnaB Substrate Pyrroline Pyrroline-ACP Intermediate AnaB->Pyrroline -2H AnaE AnaE (Module 1) Pyrroline->AnaE + Acetate AnaF AnaF (Module 2) AnaE->AnaF + Acetate AnaG AnaG (Module 3 + TE) AnaF->AnaG + Acetate ATX Anatoxin-a AnaG->ATX Cyclization & Release

Caption: Stepwise enzymatic synthesis of Anatoxin-a via the ana gene cluster (NRPS-like initiation followed by PKS elongation).

Part 3: Extraction & Stabilization Workflow

Critical Warning: Anatoxin-a degrades rapidly at alkaline pH (pH > 8) and under UV light.[9] The standard "hydrochloride" form used in drug development is achieved by maintaining acidic conditions throughout the isolation process.

Experimental Protocol: Acidic Methanol Extraction

This protocol ensures the protonation of the secondary amine, preventing oxidation and maximizing solubility.

Reagents:

  • LC-MS Grade Methanol (MeOH)

  • 0.1 M Hydrochloric Acid (HCl) or 0.1% Trifluoroacetic Acid (TFA)

  • C18 Solid Phase Extraction (SPE) Cartridges

Step-by-Step Methodology:

  • Biomass Preparation:

    • Lyophilize cyanobacterial biomass to remove water content.

    • Why: Water promotes enzymatic degradation; dry mass ensures efficient solvent penetration.

  • Cell Lysis & Extraction:

    • Add Acidic Methanol (MeOH:0.1 M HCl, 90:10 v/v) to biomass.

    • Vortex for 2 minutes; Sonicate on ice for 10 minutes.

    • Causality: The HCl ensures the molecule exists as the stable salt form immediately upon release. Methanol disrupts the cell membrane.

  • Clarification:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect supernatant.

  • Solid Phase Extraction (SPE) Cleanup:

    • Conditioning: Flush C18 cartridge with 5 mL MeOH, then 5 mL water.

    • Loading: Apply supernatant.

    • Washing: Wash with 5 mL 10% MeOH (removes polar impurities).

    • Elution: Elute ATX with 100% Acidic Methanol (containing 0.1% TFA).

    • Validation: The TFA maintains the acidic environment during concentration.

  • Conversion to Hydrochloride Salt (For Storage):

    • Evaporate solvent under nitrogen stream (avoid heat > 40°C).

    • Reconstitute in dilute HCl if aqueous storage is required, or store as dry residue at -20°C protected from light.

Isolation Workflow Diagram

Extraction Biomass Lyophilized Biomass Solvent Add Acidic MeOH (MeOH + 0.1M HCl) Biomass->Solvent Lysis Lysis: Sonication (Ice) & Centrifugation Solvent->Lysis Protonation SPE_Load SPE Loading (C18) Lysis->SPE_Load Supernatant SPE_Elute Elution (MeOH + 0.1% TFA) SPE_Load->SPE_Elute Purification Analysis LC-MS/MS Analysis or Crystallization SPE_Elute->Analysis Stable Salt Form

Caption: Optimized extraction workflow emphasizing pH control to maintain the stable Anatoxin-a cation.

Part 4: Pharmacological Utility & Mechanism

For drug development professionals, Anatoxin-a serves as a critical "molecular ruler" for mapping nicotinic acetylcholine receptors (nAChR).

Mechanism of Action

Anatoxin-a mimics acetylcholine (ACh) but binds with significantly higher affinity.[1][3]

  • Binding: It binds to the

    
    -subunits of the nAChR ion channel.
    
  • Effect: Induces a conformational change opening the cation channel (

    
    , 
    
    
    
    ,
    
    
    influx).
  • Pathology: Unlike ACh, Anatoxin-a is not degraded by acetylcholinesterase (AChE) .[3] This results in persistent depolarization, desensitization of the receptor, and neuromuscular blockade (depolarization block).

Comparative Pharmacology

The following table highlights why ATX is a superior probe for receptor studies compared to endogenous ligands.

CompoundTarget Affinity (nAChR)AChE SusceptibilityReversibilityPrimary Effect
Acetylcholine ModerateHigh (Rapid hydrolysis)ReversibleTransient excitation
Anatoxin-a High (>20x ACh) None (Resistant) Irreversible / Slow Persistent depolarization
Nicotine HighNoneReversibleExcitation then desensitization
Therapeutic Implications

While toxic, the ATX scaffold is investigated for:

  • Alzheimer's Disease: Agonists for

    
     nAChR can enhance cognitive function.
    
  • Parkinson's Disease: Modulation of dopamine release via presynaptic nAChRs.

  • Biosensors: Using ATX-binding domains to detect cholinergic agents in water supplies.

References

  • Méjean, A., et al. (2009). The anatoxin-a synthetase gene cluster of the cyanobacterium Oscillatoria sp.[4][5][6] PCC 6506.[4][5][6][7] Journal of the American Chemical Society.[4][5][6] Link

  • Rantala-Ylinen, A., et al. (2011). Anatoxin-a synthetase gene cluster of the cyanobacterium Anabaena sp.[5][7] strain 37 and molecular methods to detect potential producers.[4][5][6][7] Applied and Environmental Microbiology.[5] Link

  • Osswald, J., et al. (2007). Toxicology and detection methods of the alkaloid neurotoxin anatoxin-a.[3] Environment International. Link

  • Kaminski, A., et al. (2013). Determination of anatoxin-a stability under certain abiotic factors.[9] Harmful Algae. Link

  • Aroniadou-Anderjaska, V., et al. (2009). Nicotinic receptors, anatoxin-a, and the prevention of acute and chronic neurotoxicity. Communicative & Integrative Biology. Link

Sources

Methodological & Application

Application Note: Solvent Selection and Dissolution Protocols for Anatoxin-A Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Anatoxin-a, a potent neurotoxin, is a critical tool in neuropharmacology and toxicology research. As the hydrochloride salt, its solubility and stability are paramount for generating accurate and reproducible experimental data. This application note provides a comprehensive guide to the solubility of Anatoxin-a hydrochloride in two common laboratory solvents: water and dimethyl sulfoxide (DMSO). We present detailed, field-proven protocols for the preparation of stock solutions, discuss the underlying scientific principles for solvent selection, and offer best practices for storage and handling to ensure the integrity of this neurotoxin for research applications.

Introduction: The Critical Role of Solvent Choice

Anatoxin-a, historically known as "Very Fast Death Factor," is a bicyclic secondary amine alkaloid that acts as a potent agonist of nicotinic acetylcholine receptors (nAChRs)[1]. Its rapid action and high toxicity make it an invaluable molecular probe for studying nAChR function and a subject of significant interest in toxicology and water safety monitoring. The hydrochloride salt of Anatoxin-a is the most common form used in research due to its enhanced stability as a solid.

The choice of solvent for a potent and potentially labile compound like Anatoxin-a hydrochloride is a foundational decision that dictates the success of downstream applications. An ideal solvent must not only fully solubilize the compound at the desired concentration but also preserve its chemical integrity over time. Water and DMSO are two of the most frequently used solvents in biological research, each possessing distinct physicochemical properties that influence their suitability for different experimental paradigms. This guide will elucidate the nuances of using each solvent for Anatoxin-a hydrochloride, empowering researchers to make informed decisions tailored to their specific needs.

Comparative Solubility and Stability Analysis

Anatoxin-a hydrochloride exhibits high solubility in aqueous solutions, a characteristic enhanced by its salt form[2][3]. DMSO is a powerful aprotic solvent known for its ability to dissolve a wide range of both polar and nonpolar compounds, often serving as a vehicle for administering water-insoluble agents in biological systems[4].

Solvent Quantitative Solubility Key Stability Considerations Primary Recommended Use Cases
Water (slightly acidic) High. The fumarate salt is soluble at 15 mg/mL. Aqueous solutions of 10 µg/mL are common[5].Prone to rapid photochemical degradation in sunlight (half-life of 1-2 hours). Degradation is accelerated by alkaline pH (pH > 7)[1][6][7]. Most stable at pH ≤ 3[8].In vivo studies, electrophysiology, and cell-based assays where the final concentration of an organic solvent is a concern. Short-term experiments.
Dimethyl Sulfoxide (DMSO) Expected to be high based on its properties as a "super solvent"[4]. While a specific mg/mL value is not readily published, it is widely used for creating high-concentration stock solutions of diverse compounds for biological assays[9][10].Generally offers good stability for many compounds when stored under proper conditions (frozen, protected from light). DMSO itself is hygroscopic and can absorb atmospheric moisture, which may affect the solubility of the compound over time[11].High-throughput screening, long-term storage of high-concentration stock solutions, and experiments where a small volume of a concentrated stock is diluted into a larger volume of aqueous buffer or media.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating best practices for handling a potent neurotoxin and ensuring the quality of the resulting solutions.

Essential Safety Precautions

Anatoxin-a is a potent neurotoxin and must be handled with extreme care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle solid Anatoxin-a hydrochloride and concentrated stock solutions in a certified chemical fume hood.

  • Waste Disposal: Dispose of all contaminated materials and solutions in accordance with institutional and local regulations for hazardous chemical waste.

Protocol for Preparing Aqueous Stock Solutions

This protocol is ideal for preparing ready-to-use solutions for immediate experimental use. The addition of a small amount of acid enhances long-term stability.

Materials:

  • Anatoxin-a hydrochloride (solid)

  • Sterile, deionized, or distilled water

  • 0.1 M Hydrochloric acid (HCl) or Acetic Acid

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of solid Anatoxin-a hydrochloride to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of Anatoxin-a hydrochloride using a calibrated analytical balance.

  • Initial Solubilization: Add a small amount of sterile water to the solid toxin.

  • Acidification: To enhance stability, add a sufficient volume of 0.1 M HCl or acetic acid to achieve a final acidic pH (e.g., a final concentration of 0.01% acetic acid)[5][12]. A pH of ≤ 3 is recommended for optimal stability[8].

  • Final Dilution: Add sterile water to reach the final desired concentration.

  • Dissolution: Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) can be used if necessary, but is typically not required due to its high water solubility.

  • Storage: Store the aqueous stock solution in an amber vial at -20°C for short to medium-term storage. For long-term storage, aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Protocol for Preparing DMSO Stock Solutions

This protocol is designed for creating high-concentration stock solutions for long-term storage and serial dilution.

Materials:

  • Anatoxin-a hydrochloride (solid)

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber glass vials or polypropylene tubes with tightly sealing caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of solid Anatoxin-a hydrochloride to equilibrate to room temperature.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of Anatoxin-a hydrochloride.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid. Cap the vial tightly.

  • Mixing: Vortex the solution vigorously for 2-5 minutes[10]. If the compound does not fully dissolve, sonicate the tube in a water bath for several minutes[10].

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber vials. Store at -20°C or -80°C. Stock solutions in DMSO are often stable for up to 3-6 months at these temperatures[1][9].

Decision Framework for Solvent Selection

The choice between water and DMSO is contingent on the experimental design. The following diagram illustrates a logical workflow for selecting the appropriate solvent.

SolventSelection start Start: Anatoxin-a HCl Application in_vivo In Vivo / Electrophysiology? start->in_vivo cell_based Cell-Based Assay? in_vivo->cell_based No water Use Aqueous Solution (Acidified) in_vivo->water Yes storage Long-Term Storage (>1 month)? cell_based->storage No cell_based->water Yes, and low DMSO required high_conc High Concentration Stock Needed? storage->high_conc No dmso Use DMSO Stock Solution storage->dmso Yes high_conc->water No high_conc->dmso Yes final_check Final DMSO concentration in assay <0.5%? dmso->final_check final_check->water No, concentration too high

Sources

Troubleshooting & Optimization

Technical Support Center: Anatoxin-a ELISA Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting False Positives in Competitive Anatoxin-a ELISA Audience: Researchers, Environmental Scientists, Drug Development Professionals

Introduction: The "False Positive" Paradox in Competitive ELISA

Welcome to the technical support center. Before diagnosing specific failures, we must align on the detection physics. Most Anatoxin-a (ATX) ELISA kits (e.g., Eurofins/Abraxis, Beacon) utilize a competitive format.

Unlike sandwich ELISAs where High Signal = Positive, in a competitive assay:

  • High Absorbance (OD) = Negative Sample (Low Toxin)

  • Low Absorbance (OD) = Positive Sample (High Toxin)

Therefore, a False Positive occurs when a negative sample produces an artificially low absorbance signal. The assay "thinks" the toxin has displaced the antibody, but in reality, an interferent has suppressed the binding or enzymatic activity.

Part 1: Diagnostic Workflow (Visual)

Use this decision tree to isolate the source of the false positive.

TroubleshootingFlow Start Issue: False Positive (Low OD in Negative Sample) CheckB0 Step 1: Check Zero Standard (B0) Is the OD > 1.0 (or within kit specs)? Start->CheckB0 B0_Fail System Failure: Reagents degraded or Wash step too vigorous CheckB0->B0_Fail No B0_Pass Assay Functional. Proceed to Sample Analysis CheckB0->B0_Pass Yes CheckRep Step 2: Check Replicates Is CV% > 15%? B0_Pass->CheckRep Rep_Fail Pipetting Error or Incomplete Washing CheckRep->Rep_Fail Yes Rep_Pass System Stable. Suspect Matrix/Specificity CheckRep->Rep_Pass No CheckMatrix Step 3: Sample Matrix Is pH < 5 or > 8? Is Methanol > 5%? Rep_Pass->CheckMatrix Matrix_Fail Interference: Adjust pH or Dilute Sample CheckMatrix->Matrix_Fail Yes Matrix_Pass Suspect Cross-Reactivity CheckMatrix->Matrix_Pass No CrossReact Step 4: Specificity Presence of Homoanatoxin-a? Matrix_Pass->CrossReact Conclusion True Positive for 'Anatoxins' (Class-specific detection) CrossReact->Conclusion Likely

Figure 1: Systematic fault isolation for competitive ELISA false positives.

Part 2: Troubleshooting Guides & FAQs
Section 1: Sample Matrix & Preparation (The #1 Culprit)

Q: My blank water sample reads as 0.5 ppb positive. Why? A: This is likely Matrix Interference . In a competitive ELISA, anything that prevents the antibody from binding to the plate-coated antigen will be interpreted as "toxin."

  • pH Interference: Anatoxin-a is stable at neutral/acidic pH, but the antibody-antigen binding requires physiological pH.

    • Diagnosis: If your sample pH is < 4.0 (acidic preservatives) or > 8.0, it can denature the antibody.

    • Fix: Adjust sample pH to 6.0–7.0 using 1N NaOH or HCl before loading.

  • Solvent Shock: If you extracted with Methanol (MeOH), the final concentration in the well must be < 2.5% to 5% (kit dependent).

    • Mechanism: High MeOH strips the coated antigen or denatures the HRP-conjugate, lowering the signal (False Positive).

    • Fix: Dilute the extract with the kit's Sample Diluent until MeOH is < 5%.

Q: Can I use Sodium Thiosulfate to dechlorinate my tap water samples? A: NO. While common for bacterial testing, Sodium Thiosulfate can degrade Anatoxin-a and interfere with the assay chemistry.

  • Alternative: Use Ascorbic Acid (0.1 mg/mL) and Sodium Bisulfate as recommended in EPA Method 545 [1].[1]

Q: I am testing urine/serum. Why are all my healthy controls positive? A: Biological fluids contain high salt and proteins that block surface binding. A recent CDC study found "numerous false positives" in unexposed human urine when using commercial ELISA kits without cleanup [2].

  • Solution: You must perform a Solid Phase Extraction (SPE) cleanup or a significant dilution (minimum 1:20) to remove the interfering matrix.

Section 2: Cross-Reactivity & Specificity

Q: The Mass Spec (LC-MS) says Negative, but ELISA says Positive. Which is right? A: Both can be correct. ELISA detects structural congeners, while LC-MS detects specific molecular masses.

  • Homoanatoxin-a: Most Anatoxin-a antibodies have ~100-125% cross-reactivity with Homoanatoxin-a [3].[2] If your bloom contains Homoanatoxin-a, the ELISA will report it as "Anatoxin-a." This is a "False Positive" for identity, but a "True Positive" for toxicity.

  • Phenylalanine (Phe): While Phe is an isobaric interference in Mass Spec (same mass), it generally does not cross-react in ELISA. However, degradation products like Dihydroanatoxin-a typically have low cross-reactivity (<1%) [3].

Summary of Cross-Reactivity (Typical Commercial Kit):

Compound Cross-Reactivity (%) Interpretation
(+) Anatoxin-a 100% Target
Homoanatoxin-a ~124% Major False Positive Source
(-) Anatoxin-a < 1% Non-toxic isomer

| Microcystins | < 0.1% | No interference |

Section 3: Assay Execution Errors

Q: My "Zero Standard" (B0) OD is 0.6. The manual says it should be > 1.0. Is my data valid? A: No. A low B0 indicates the system is decaying. Even a negative sample will now look "positive" because the maximum signal floor has dropped.

  • Cause 1: HRP Degradation: Did you leave the conjugate out at room temperature overnight?

  • Cause 2: Wash Buffer Contamination: Bacterial growth in the wash buffer bottle can degrade the enzyme.

  • Cause 3: "Over-washing": If you are using an automated washer, the pressure might be stripping the coated antigen. Reduce pressure or switch to manual washing.

Part 3: Validation Protocols

To confirm if a positive result is real or a matrix artifact, you must run a Spike Recovery Test .

Protocol: Spike Recovery for Matrix Validation

Use this when a sample tests positive (e.g., 2.0 ppb) and you suspect it is a false positive.

  • Preparation:

    • Take the suspect sample (Sample A).

    • Take the Kit Standard (e.g., 1.0 ppb Standard).

  • Spike:

    • Mix equal volumes of Sample A and the 1.0 ppb Standard (1:1 ratio).

    • Expected Concentration (Theoretical) = (Sample A conc. / 2) + (1.0 ppb / 2).

  • Analysis:

    • Run the Spiked Sample in the ELISA.

  • Calculation:

  • Interpretation:

    • 80% - 120%: The result is valid. The matrix is not interfering.

    • < 70%: Matrix Interference (Suppression). The original "positive" might be exaggerated or false.[3][4][5][6]

    • > 130%: Matrix Enhancement.

Protocol: Dilution Linearity

If the sample is truly positive, it should dilute linearly.

  • Dilute the suspect sample 1:2, 1:4, and 1:8 with the Kit Sample Diluent (not water).

  • Calculate the back-corrected concentration for each dilution.

  • If the corrected results vary by >20% (e.g., 5 ppb, then 2 ppb, then 0.5 ppb), you have a False Positive caused by matrix interference.

Part 4: Mechanism Visualization

Understanding why interference looks like a positive result.[3]

Mechanism cluster_normal Normal Negative Sample cluster_false False Positive (Matrix Interference) N1 Plate Coated with Antigen Antibody Binds Antigen High HRP Signal Result: NEGATIVE F1 Plate Coated with Antigen Interferent Blocks Binding Low HRP Signal Result: POSITIVE (False)

Figure 2: In a competitive assay, physical blocking of the plate by matrix components (salts, proteins) mimics the displacement caused by the toxin, leading to a false positive.

References
  • US Environmental Protection Agency (EPA). (2015). Method 545: Determination of Cylindrospermopsin and Anatoxin-a in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS).Link

  • Centers for Disease Control and Prevention (CDC). (2024).[7] Detection of Anatoxins in Human Urine by Liquid Chromatography Triple Quadrupole Mass Spectrometry and ELISA.[7] PubMed. Link

  • Gold Standard Diagnostics (Abraxis). (2024). Anatoxin-a ELISA Microtiter Plate User Guide.[2]Link

  • United States Geological Survey (USGS). (2025). Evaluation of Passive Samplers for Cyanotoxin Detection by Immunoassay and Chromatographic-Mass Spectrometry.Link

Sources

minimizing matrix effects in Anatoxin A hydrochloride analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Matrix Effects & Optimizing Stability in LC-MS/MS Workflows

From: Dr. Aris V., Senior Application Scientist To: Analytical Chemistry Division / Toxicology Research Group

Executive Summary

Anatoxin-a (ATX), often supplied as Anatoxin-a Hydrochloride , is a potent neurotoxin with high polarity and low molecular weight (165.23 g/mol ). These physicochemical properties create a "perfect storm" for matrix effects in LC-MS/MS: the analyte elutes early in Reverse Phase (RP) chromatography, often co-eluting with unretained salts and phospholipids that cause severe ion suppression.

This guide moves beyond standard drinking water protocols (like EPA Method 545) to address the challenges of complex matrices (algal blooms, biological fluids). It focuses on three pillars: Mixed-Mode SPE , HILIC Chromatography , and Strict pH Control .

Module 1: Sample Preparation & Matrix Elimination
Q: My internal standard recovery is dropping below 50% in algal bloom samples. Is my extraction insufficient?

A: Low recovery in "dirty" matrices usually indicates ion suppression rather than poor extraction efficiency. Simple protein precipitation or standard HLB (Hydrophilic-Lipophilic Balance) SPE is often insufficient for ATX because neutral interferences co-elute.

The Solution: Switch to Mixed-Mode Cation Exchange (MCX). Anatoxin-a is a secondary amine with a pKa of ~9.4. By lowering the sample pH, you protonate the amine, allowing it to bind to a cation-exchange sorbent. This allows you to wash the cartridge with 100% organic solvent (removing neutral lipids/pigments) while the ATX remains locked to the sorbent.

Protocol: MCX Clean-Up for Anatoxin-a

  • Acidification: Adjust sample pH to 3.0–4.0 using Formic Acid. (Ensures ATX is positively charged).

  • Conditioning: Methanol followed by Water (acidified).[1]

  • Loading: Load sample at 1-2 mL/min.

  • Interference Wash: Wash with 100% Methanol . Crucial Step: This removes neutral matrix components that would suppress signal in the MS source.

  • Elution: Elute with 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the ATX, releasing it from the sorbent).

  • Reconstitution: Evaporate and reconstitute in mobile phase matching initial conditions.

Visualization: MCX Mechanism for Anatoxin-a

SPE_Workflow cluster_0 Step 1: Charge State cluster_1 Step 2: MCX Cartridge ATX Anatoxin-a (pKa 9.4) Acid Add Formic Acid (pH < 4) ATX->Acid Protonated ATX+ Acid->Protonated Load Load Sample (ATX+ Binds to SO3-) Protonated->Load Wash Wash: 100% MeOH (Removes Neutrals) Load->Wash Retains ATX+ Elute Elute: 5% NH4OH (Neutralizes ATX -> Release) Wash->Elute Cleans Matrix

Caption: Mixed-Mode Cation Exchange (MCX) exploits the basicity of Anatoxin-a to separate it from neutral matrix interferences.

Module 2: Chromatographic Strategy
Q: Anatoxin-a elutes in the void volume on my C18 column. How can I increase retention without ion-pairing reagents?

A: Anatoxin-a is highly polar. On a standard C18 column, it often elutes with the solvent front (dead time), exactly where salts and unretained matrix components cause maximum suppression.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is superior for polar amines. It uses a high-organic mobile phase (e.g., 90% Acetonitrile) as the starting condition. This creates an aqueous-enriched layer on the polar stationary phase.

  • Benefit: ATX is retained longer and elutes after the suppression zone.

  • Sensitivity: HILIC uses high organic content in the mobile phase, which enhances desolvation in ESI-MS, often boosting sensitivity by 5-10x compared to aqueous C18 phases.

Comparison of Column Chemistries

FeatureC18 (Reverse Phase)HILIC (Zwitterionic or Amide)
Retention Mechanism Hydrophobic InteractionPartitioning into water layer
ATX Elution Early (Risk of void volume elution)Late (Good separation from salts)
Mobile Phase High Water StartHigh Acetonitrile Start
Matrix Effect High (Co-elution with salts)Low (Elutes away from salts)
Recommended For Drinking Water (Clean matrices)Algal Blooms / Tissue (Dirty matrices)
Module 3: Mass Spectrometry & Quantification
Q: Which Internal Standard (IS) should I use? Phenylalanine-d5 isn't correcting my drift.

A: While Phenylalanine-d5 is sometimes used as a surrogate, it is structurally different from Anatoxin-a and may not experience the exact same matrix suppression or extraction losses.[2]

The Solution: Isotope Dilution with Anatoxin-a-13C4 or -d3. You must use a stable isotope-labeled analog of Anatoxin-a itself.

  • Gold Standard: (+)Anatoxin-a-13C4.

  • Mechanism: Since the IS is chemically identical to the analyte, it co-elutes perfectly. Any suppression affecting the analyte affects the IS equally. The ratio of Analyte/IS remains constant, correcting the quantitative result.

Workflow Decision Tree

Method_Decision Start Sample Type? Water Drinking/Surface Water (Clean) Start->Water Bloom Algal Bloom / Tissue (Complex) Start->Bloom Direct Direct Injection or Online SPE (HLB) Water->Direct MCX Offline SPE (MCX) Required Bloom->MCX Col_Choice Chromatography Selection Direct->Col_Choice MCX->Col_Choice C18 C18 Column (If detection limit allows) Col_Choice->C18 HILIC HILIC Column (For max sensitivity/retention) Col_Choice->HILIC

Caption: Decision matrix for selecting sample preparation and column chemistry based on matrix complexity.

Module 4: Stability & Handling (The "HCl" Factor)
Q: My standards are degrading within 24 hours. Is the Hydrochloride salt unstable?

A: The hydrochloride salt form is stable as a solid. However, once dissolved, Anatoxin-a is notorious for rapid degradation if two conditions are met: High pH and Light Exposure .

Critical Handling Protocols:

  • The pH Rule: Anatoxin-a degrades into non-toxic dihydroanatoxin-a or epoxyanatoxin-a at pH > 7.

    • Action: Always maintain stock solutions and final extracts in 0.1% Formic Acid or Acetic Acid (pH ~3).

    • Warning: Never use Sodium Thiosulfate to quench chlorine in drinking water samples; it degrades Anatoxin-a.[2] Use Ascorbic Acid (0.1 g/L) and Sodium Bisulfate (1 g/L) as per EPA Method 545.

  • The Light Rule: The ketone group makes the molecule photolabile.

    • Action: Use amber glassware exclusively. Minimize bench time under fluorescent lights.

References
  • US Environmental Protection Agency (EPA). (2015). Method 545: Determination of Cylindrospermopsin and Anatoxin-a in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). Washington, DC. Link[3]

  • Oehrle, S. A., et al. (2010). Analysis of Anatoxin-a and Cylindrospermopsin in Water by LC/MS/MS.[1][3][4][5] Agilent Technologies Application Note.

  • Foss, A. J., & Aubel, M. T. (2015). Using the MMPB technique to confirm microcystin concentrations in water measured by ELISA and HPLC (UV, MS, MS/MS). Toxicon, 104, 91-101.[4] (Discusses matrix effects and MCX utility).

  • Beach, D. G., et al. (2020). Ion mobility spectrometry-mass spectrometry of cyanobacterial toxins: An investigation of separation and isomerization. Analytical Chemistry.[3][4][5][6][7][8] (Highlights HILIC advantages for polar toxins).

Sources

Validation & Comparative

Anatoxin-a Hydrochloride CRM: The "Gold Standard" Availability & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Neurotoxin Stability Paradox

Anatoxin-a (ATX), often termed "Very Fast Death Factor" (VFDF), presents a unique analytical challenge: it is a potent nicotinic acetylcholine receptor agonist that is chemically labile. While the hydrochloride salt form (Anatoxin-a HCl) offers improved solid-state stability compared to the free base, accurate quantification in aqueous matrices requires rigorous adherence to Certified Reference Materials (CRMs) produced under ISO 17034 accreditation.

This guide moves beyond basic product listings to analyze the availability, technical specifications, and experimental validation of Anatoxin-a CRMs. We critically compare the two primary global producers—NRC Canada and Cifga Laboratory —and provide an optimized LC-MS/MS workflow (adapted from EPA Method 545) that integrates


C-labeled internal standards  to mitigate matrix effects.

Technical Landscape: CRM Availability & Comparison

For regulatory compliance (e.g., EPA 545, UCMR 4) and high-impact toxicological research, "Research Grade" standards are insufficient due to lack of traceability and uncertainty data. Only ISO 17034 CRMs provide the metrological chain of custody required.

Global CRM Suppliers (ISO 17034 Accredited)

The following table compares the two primary accredited sources. Note the distinct difference in solvent matrices, which dictates the evaporation/reconstitution strategy in your protocol.

FeatureNRC Canada (CRM-ATX) Cifga Laboratory (CRM-03-ATXa) Eurofins/Abraxis (Standard)
Status ISO 17034 CRM ISO 17034 CRM Analytical Standard / IS
Format Liquid (Ampoule)Liquid (Vial)Liquid / Solid
Concentration ~30 µM (~5 µg/mL)5.3 ± 0.3 µg/g10 µg/mL (Nominal)
Matrix Methanol/Water (9:91) + 0.01% Acetic AcidWater + 0.1% Acetic AcidVaries
Stability High (Acidified MeOH)High (Acidified Aqueous)Variable
Traceability qNMR (NIST SRM 84L)Gravimetric / HPLC-MS/MSHPLC
Best For EPA Method 545 (Matches mobile phase)General Toxicology / SpikingInternal Standard (

C)
The Internal Standard Criticality

While NRC and Cifga provide the native CRM for calibration, accurate MS quantification requires an internal standard (IS) to correct for ion suppression.

  • Recommendation: Use

    
    C
    
    
    
    -Anatoxin-a
    (available from Eurofins/Abraxis) rather than generic surrogates like L-Phenylalanine-d5.
  • Why?

    
    C labels are non-exchangeable and co-elute perfectly with the analyte, whereas deuterated (D) isotopes can undergo D/H exchange in acidic mobile phases or shift retention times slightly.
    

Experimental Protocol: EPA 545 Optimized Workflow

This protocol synthesizes EPA Method 545 requirements with best practices for handling labile neurotoxins.

Reagents & Equipment
  • CRM: NRC-CRM-ATX (Primary Calibrator).

  • Internal Standard (IS):

    
    C
    
    
    
    -Anatoxin-a (Spiking Solution).
  • LC Column: Phenomenex Luna Omega Polar C18 (100 x 2.1 mm, 3 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

Step-by-Step Methodology

Step 1: CRM Handling (The "Zero-Loss" Opening)

  • Risk: Anatoxin-a adheres to glass surfaces and degrades at pH > 8.

  • Action: Tap the NRC ampoule to settle liquid. Snap open. Immediately transfer the entire content to a silanized amber vial. Rinse the ampoule with 100 µL of acidified methanol and add to the vial to ensure quantitative transfer.

Step 2: Calibration Curve Preparation

  • Prepare a calibration range of 0.05 – 10.0 µg/L (ppb) .

  • Diluent: Use Mobile Phase A (Water + 0.1% FA). Never dilute in pure water without acid, as local pH fluctuations can trigger degradation.

  • IS Spiking: Add

    
    C
    
    
    
    -ATX to all standards and samples at a constant concentration (e.g., 1.0 µg/L).

Step 3: LC-MS/MS Acquisition

  • Injection: 10 µL.

  • Gradient:

    • 0-1 min: 0% B (Hold for polar retention)

    • 1-6 min: Ramp to 95% B

    • 6-7 min: Hold 95% B

    • 7.1 min: Re-equilibrate 0% B

  • Transitions (ESI+):

    • Quantifier: 166.1

      
       149.1 (m/z)
      
    • Qualifier: 166.1

      
       131.1 (m/z)
      
    • Internal Standard: 170.1

      
       153.1 (m/z)
      

Step 4: Data Validation

  • Acceptance Criteria:

    • IS Peak Area Stability:

      
       30% of the mean in cal standards.
      
    • Ion Ratio:

      
       30% of the expected ratio from CRM.
      
    • R

      
      : 
      
      
      
      with
      
      
      weighting.

Stability & Degradation Mechanisms

Understanding why you must store the CRM at -20°C and keep it acidic is crucial. Anatoxin-a undergoes rapid photochemical degradation and pH-dependent isomerization.

Degradation Pathway Diagram

The following diagram illustrates the critical degradation routes that necessitate strict CRM handling.

AnatoxinDegradation cluster_legend Legend ATX Anatoxin-a (Active Toxin) Dihydro Dihydroanatoxin-a (Reduced Activity) ATX->Dihydro Reduction Epoxy Epoxy-anatoxin-a (Non-toxic) ATX->Epoxy Oxidation Light UV Light / Sunlight Light->ATX Catalyzes Photolysis HighPH pH > 8.0 HighPH->ATX Catalyzes Epoxidization Homo Homoanatoxin-a (Biosynthetic Variant) key Blue: Active Toxin Red: Critical Risk Factor Yellow: Environmental Factor

Figure 1: Anatoxin-a degradation pathways.[1] High pH and UV light are the primary drivers of instability, converting the active toxin into epoxy- and dihydro- derivatives.

Traceability & Validation Workflow

To claim "Certified" results, your laboratory must maintain an unbroken chain of comparison to the SI unit (Mole/Kg).

TraceabilityChain SI SI Unit (Mole/Kg) NIST NIST SRM 84L (Primary Standard) SI->NIST Metrological Traceability NRC NRC CRM-ATX (ISO 17034 Producer) NIST->NRC qNMR Calibration LabStock Lab Stock Solution (Diluted in Acidified MeOH) NRC->LabStock Gravimetric Prep CalCurve Calibration Curve (0.05 - 10 ppb) LabStock->CalCurve Volumetric Dilution Result Quantified Result (with Uncertainty) CalCurve->Result Reference Sample Unknown Sample (Water/Biofluid) Sample->Result Interpolation

Figure 2: Metrological traceability chain. Using a CRM (Green) bridges the gap between the primary NIST standard and your laboratory results.

References

  • National Research Council Canada (NRC). CRM-ATX: Certified Calibration Solution for Anatoxin-a. [Link][2][3][4][5]

  • Cifga Laboratory. CRM-03-ATXa: (+)-Anatoxin-a Certified Reference Material. [Link]

  • US EPA. Method 545: Determination of Cylindrospermopsin and Anatoxin-a in Drinking Water by LC/ESI-MS/MS. [Link]

  • MDPI Toxins. Stability of Anatoxin-a under Abiotic Factors. [Link]

Sources

Validation of LC-MS Methods for Anatoxin-a in Drinking Water

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Challenge: Why Anatoxin-a is Different

Anatoxin-a (ATX) is a potent neurotoxin produced by cyanobacteria, often referred to as "Very Fast Death Factor" due to its rapid induction of respiratory paralysis. For the analytical chemist, ATX presents a unique triad of challenges that distinguishes it from other cyanotoxins like Microcystins:

  • Extreme Polarity: Unlike the larger, more hydrophobic Microcystins, ATX is a low molecular weight (165 Da) secondary amine. It retains poorly on standard C18 columns, often eluting in the void volume where ion suppression is highest.

  • The Phenylalanine Masquerade: The amino acid Phenylalanine is isobaric (same nominal mass, m/z 166) and shares major fragment ions with ATX. Without rigorous chromatographic separation, false positives are a statistical certainty.

  • Rapid Degradation: ATX converts to non-toxic dihydroanatoxin-a and epoxyanatoxin-a under high pH (>8) and UV light. Sample preservation is not just a formality; it is a chemical necessity.

This guide compares the industry "Gold Standard" (EPA Method 545) against high-sensitivity alternative workflows, providing the validation data and protocols necessary to implement a robust monitoring program.

Method Comparison: Direct Injection vs. SPE Enrichment

The choice of method depends on the required Limit of Quantitation (LOQ) and the complexity of the water matrix.

The Gold Standard: EPA Method 545 (Direct Injection)[1]
  • Best For: Routine drinking water monitoring, high-throughput labs.

  • Mechanism: Direct aqueous injection (DAI) onto a polar-embedded C18 column.

  • Pros: Minimal sample prep, reduced risk of analyte loss during evaporation.

  • Cons: Requires high-sensitivity triple quadrupole (QQQ) instruments to reach sub-ng/L levels without concentration.

The Alternative: Solid Phase Extraction (SPE) with PGC
  • Best For: Research, complex surface waters, or older MS instruments requiring pre-concentration.

  • Mechanism: Extraction using Porous Graphitized Carbon (PGC) cartridges.[1]

  • Pros: PGC retains polar amines significantly better than C18 or polymeric sorbents; achieves 1000x enrichment.

  • Cons: PGC cartridges are expensive and require careful conditioning to avoid irreversible adsorption.

Comparative Validation Data

The following data summarizes performance metrics derived from multi-laboratory validation studies and internal application notes.

Validation ParameterMethod A: EPA 545 (Direct Injection) Method B: SPE-LC-MS/MS (PGC) Method C: HILIC-MS/MS
Stationary Phase Polar-Embedded C18Porous Graphitized Carbon (Extraction) -> C18 (Analysis)Amide / ZIC-HILIC
Sample Volume 1 mL (Direct)500 mL (Concentrated)1 mL (Direct)
LOD (ng/L) 5 - 20 ng/L0.5 - 2 ng/L10 - 50 ng/L
Recovery (%) 85 - 115%70 - 95%60 - 130% (Matrix dependent)
Precision (%RSD) < 10%< 15%< 20%
Matrix Effects Moderate (Divert to waste required)Low (Clean extract)High (Salt sensitivity)
Key Interference Phenylalanine (Must resolve)Phenylalanine (Removed in wash)Phenylalanine (Resolves well)

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Modified EPA 545)

This protocol relies on Direct Aqueous Injection , leveraging modern QQQ sensitivity to skip the time-consuming SPE step.

Step 1: Sample Collection & Preservation [2]
  • Vessel: Amber glass vials (prevents UV degradation).

  • Preservative: Add Sodium Bisulfate (1 g/L) to lower pH to ~3.0 (stabilizes ATX) and Ascorbic Acid (0.1 g/L) to quench residual chlorine (prevents oxidation).

  • Storage: Chill to 4°C immediately. Hold time < 28 days.

Step 2: Sample Preparation
  • Aliquot 1 mL of sample into an autosampler vial.

  • Add Internal Standard (IS): L-Phenylalanine-d5 (final conc. 1.0 ng/mL).

    • Expert Note: Do NOT use Anatoxin-a-d3 if possible; it is expensive and often chemically unstable. Phe-d5 behaves similarly chromatographically but is distinct enough to monitor retention time shifts.

  • Filter through a 0.2 µm PVDF syringe filter. Do not use Nylon (binds ATX).

Step 3: LC-MS/MS Conditions
  • Column: Phenomenex Luna Omega Polar C18 or Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 100% Methanol (Acetonitrile causes poor peak shape for ATX on C18).

  • Gradient:

    • 0-1 min: 0% B (Divert to Waste to remove salts)

    • 1-6 min: Ramp to 30% B

    • 6-8 min: Ramp to 95% B (Wash)

    • 8.1 min: Return to 0% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 - 50 µL (depending on instrument sensitivity).

Step 4: MS Transitions (ESI+)
AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
Anatoxin-a 166.1149.115Quantifier
Anatoxin-a 166.1131.125Qualifier
Phenylalanine 166.1120.120Interference Check
Phe-d5 (IS) 171.1125.120Internal Standard

Critical Validation Workflows (Visualized)

Workflow 1: The "Fail-Safe" Analytical Path

This diagram illustrates the critical decision points in the EPA 545 workflow, specifically addressing the Phenylalanine interference.

G Sample Drinking Water Sample (Amber Vial) Preserve Preservation (Na Bisulfate + Ascorbic Acid) Sample->Preserve Filter Filtration (0.2 µm PVDF) Preserve->Filter IS_Add Add IS: Phenylalanine-d5 Filter->IS_Add LC_Sep LC Separation (Polar C18, MeOH Gradient) IS_Add->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Decision Peak at m/z 166? MS_Detect->Decision Check_RT Check Retention Time (RT) vs Phe-d5 Decision->Check_RT Yes Result_Neg NEGATIVE (Phenylalanine Interference) Decision->Result_Neg No Check_Ion Check Ion Ratio (149/131) Check_RT->Check_Ion RT matches ATX Std (Distinct from Phe) Check_RT->Result_Neg RT matches Phe Std Result_Pos POSITIVE Anatoxin-a Check_Ion->Result_Pos Ratio ±30% Check_Ion->Result_Neg Ratio Fail

Figure 1: Decision logic for confirming Anatoxin-a presence while ruling out Phenylalanine interference.

Workflow 2: Mechanism of Phenylalanine Interference

Understanding why the interference occurs is crucial for troubleshooting.

Interference ATX Anatoxin-a (C10H15NO) Precursor Precursor Ion [M+H]+ = 166.1 m/z ATX->Precursor PHE Phenylalanine (C9H11NO2) PHE->Precursor Frag_ATX ATX Fragments 149 (loss of NH3) 131 (loss of H2O) Precursor->Frag_ATX Collision Energy Frag_PHE PHE Fragments 120 (Immonium ion) 103 Precursor->Frag_PHE Collision Energy Shared Shared Isobaric Mass

Figure 2: Mass spectral overlap between Anatoxin-a and Phenylalanine. Note that while precursors are identical, product ions differ.

Expert Insights & Troubleshooting

The "Phenylalanine Gap"

In a valid method, Phenylalanine (Phe) and Anatoxin-a (ATX) must be baseline separated.

  • The Test: Inject a mixed standard of ATX and Phe.

  • The Requirement: The valley between the two peaks should be < 10% of the peak height.

  • The Fix: If they co-elute on C18, lower the initial % Methanol to 0-5% or switch to a "Polar C18" phase which interacts with the amine group of Phe differently than the bicyclic amine of ATX.

pH Sensitivity

ATX is stable at pH 3-4 but degrades rapidly at pH > 8 to dihydroanatoxin-a.

  • Validation Check: If your QC recoveries are dropping over a 24-hour sequence, check the pH of your autosampler vials. If the sample was not acidified with sodium bisulfate, degradation is the likely culprit.

Carryover

ATX is a "sticky" amine.

  • The Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid. The acid is critical to protonate the amine and keep it soluble in the wash solvent.

References

  • US Environmental Protection Agency. (2015).[3] Method 545: Determination of Cylindrospermopsin and Anatoxin-a in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). EPA 815-R-15-009.[3] [Link][2][4]

  • Dimitrakopoulos, I. K., et al. (2010). Development of a fast and selective method for the sensitive determination of anatoxin-a in lake waters using liquid chromatography-tandem mass spectrometry and phenylalanine-d5 as internal standard. Analytical and Bioanalytical Chemistry, 397(6), 2245–2252. [Link]

  • Fayad, P. B., et al. (2015). On-line solid-phase extraction coupled to liquid chromatography tandem mass spectrometry for the analysis of cyanotoxins in algal blooms.[1] Toxins, 7(9), 3362-3378. [Link][4]

  • Phenomenex. (2020). Application of EPA Method 545 for the Quantitation of Anatoxin-a and Cylindrospermopsin in Water Samples.[3][4][5][6] Technical Note TN-1332.[6] [Link]

Sources

Anatoxin-a Hydrochloride vs. Nicotine: Comparative Efficacy Guide for nAChR Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Electrophysiologists, and Drug Discovery Scientists. Scope: Pharmacodynamics, receptor subtype selectivity (


, 

, NMJ), and experimental protocols.

Executive Summary

Anatoxin-a (ATX), often termed the "Very Fast Death Factor," is a stereospecific, semi-rigid bicyclic alkaloid that acts as a potent nicotinic acetylcholine receptor (nAChR) agonist. Unlike Nicotine, which functions as a prototype agonist with rapid desensitization profiles and moderate efficacy at homomeric receptors, Anatoxin-a exhibits super-agonist characteristics.

Key Technical Verdict:

  • Potency: ATX is 20–50x more potent than Acetylcholine (ACh) and significantly more potent than Nicotine at neuromuscular junctions (NMJ).

  • Efficacy: ATX acts as a full agonist at

    
     homomeric receptors, whereas Nicotine is a partial agonist.
    
  • Kinetics: ATX is resistant to hydrolysis by acetylcholinesterase (AChE). This resistance, combined with high affinity, results in a sustained depolarizing block (neuromuscular paralysis) rather than the transient activation seen with hydrolyzable agonists.

Molecular Pharmacology & Mechanism

The "Rigid Agonist" Hypothesis

Anatoxin-a is structurally constrained. It locks the pharmacophore in the s-cis enone conformation, which closely mimics the active conformation of Acetylcholine bound to the receptor. Nicotine, possessing a rotatable bond between the pyridine and pyrrolidine rings, incurs a higher entropic penalty upon binding.

Signaling Pathway & AChE Resistance

The lethality of ATX stems from its inability to be cleared from the synaptic cleft. While it causes receptor desensitization (like Nicotine), the primary toxicity driver is the Depolarizing Neuromuscular Block .

ATX_Mechanism cluster_tox Toxicity Divergence ATX Anatoxin-a (+) nAChR nAChR Binding (Orthosteric Site) ATX->nAChR High Affinity (nM) Nicotine Nicotine Nicotine->nAChR Mod. Affinity Open Channel Opening (Na+/Ca++ Influx) nAChR->Open Depol Membrane Depolarization Open->Depol Desens Receptor Desensitization Depol->Desens Prolonged Exposure Block Depolarizing Block (Sustained Contraction -> Paralysis) Depol->Block ATX Specific Path AChE Acetylcholinesterase (Synaptic Cleft) AChE->ATX NO Hydrolysis AChE->Nicotine NO Hydrolysis

Caption: Comparison of downstream effects. Note that while both ligands resist AChE, ATX's high efficacy at the NMJ drives the fatal depolarizing block.

Comparative Efficacy Profile

The following data aggregates results from Two-Electrode Voltage Clamp (TEVC) studies in Xenopus oocytes and mammalian cell lines (e.g., SH-SY5Y, M10).

Table 1: Potency ( ) and Binding Affinity ( )
Target SubtypeParameterAnatoxin-a (HCl)Nicotine (Tartrate)Interpretation

(CNS)

(Potency)
48 nM ~1–10

M
ATX is significantly more potent in activating the primary CNS receptor involved in addiction/reward.

(CNS)

(Potency)
0.58

M
> 10

M
Nicotine is a partial agonist at

; ATX is a full agonist with higher intrinsic efficacy.
Muscle (

)
Relative PotencyHigh LowATX has high affinity for the NMJ, causing respiratory arrest. Nicotine has low NMJ affinity.
Binding (

)
Affinity1–10 nM1–15 nMSimilar binding affinities, but ATX translates binding to channel opening more efficiently (higher efficacy).

Critical Insight: Researchers targeting cognitive enhancement (via


) often use ATX analogues because Nicotine fails to sufficiently activate this subtype without desensitizing it first.

Experimental Protocol: Characterizing ATX via TEVC

Objective: Measure dose-response curves of Anatoxin-a on heterologously expressed human nAChRs.

Reagent Preparation (Critical)
  • Compound: Anatoxin-a Hydrochloride (synthetic).[1] Do not use the free base; it is unstable.

  • Stability: ATX degrades rapidly in light and high pH (>9.0).

    • Storage: -20°C, desiccated, dark.

    • Stock Solution: Dissolve in sterile water or dilute acid (pH 3–4). Do not store in basic physiological buffers for long periods.

    • Working Solution: Prepare fresh in Ringer’s solution immediately before perfusion.

Two-Electrode Voltage Clamp (TEVC) Workflow

TEVC_Protocol cluster_caution Critical Control Points Start Start: Xenopus Oocytes Inject Microinjection cRNA (e.g., hα7 or hα4β2) Start->Inject Incubate Incubation 2-5 Days @ 18°C Inject->Incubate Setup Clamp Setup Vm = -60mV to -70mV Incubate->Setup Base Baseline Recording ND96 Buffer Perfusion Setup->Base App_Nic Control: Nicotine App (20s pulse) Base->App_Nic Wash1 Washout (3-5 min) App_Nic->Wash1 App_ATX Test: Anatoxin-a App (Light Shielded, 20s pulse) Wash1->App_ATX Wash2 Washout (5-10 min) App_ATX->Wash2 Analysis Data Analysis Normalize to ACh Max Wash2->Analysis

Caption: TEVC workflow. Note the extended washout after ATX due to high affinity and potential for receptor desensitization.

Step-by-Step Methodology
  • Expression: Inject Xenopus laevis oocytes with cRNA encoding the specific nAChR subunits (e.g., 1:1 ratio for

    
    , 1:10 for 
    
    
    
    to prevent stoichiometry drift).
  • Electrophysiology Setup:

    • Use automated perfusion (e.g., Warner Instruments) to ensure rapid exchange. Slow perfusion underestimates the peak current of fast-desensitizing agonists like ATX.

    • Clamp voltage: -60 mV.

  • Application:

    • Apply agonist for 5–20 seconds.

    • Nicotine: Expect a fast decay (desensitization).

    • Anatoxin-a: Expect a sharper rise time and higher peak amplitude (if efficacy > nicotine).

  • Normalization: Because expression levels vary between oocytes, normalize all currents to a saturating dose of Acetylcholine (e.g., 1 mM ACh) or normalize ATX response to the maximal Nicotine response in the same cell.

Safety & Handling (The "Very Fast Death Factor")

Anatoxin-a is an acute neurotoxin.[2] Unlike Nicotine, which has a wider safety margin in research handling, ATX poses an immediate respiratory threat.

  • LD50 (IP, Mouse): ~250 µg/kg (Anatoxin-a) vs. ~3,000 µg/kg (Nicotine).

  • Inactivation: Chemical inactivation with 10% bleach (sodium hypochlorite) is effective.

  • PPE: Double nitrile gloves and face shield are mandatory when handling stock powder.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3034748, Anatoxin A. Retrieved from [Link]

  • Thomas, P., et al. (1993). (+)-Anatoxin-a is a potent agonist at neuronal nicotinic acetylcholine receptors.[3] Journal of Neurochemistry. (Demonstrates

    
     values of 48nM for 
    
    
    
    ). Retrieved from [Link]
  • Wonnacott, S., & Gallagher, T. (2006). The chemistry and pharmacology of anatoxin-a and related homotropanes with respect to nicotinic acetylcholine receptors. Marine Drugs. Retrieved from [Link]

  • Aronstam, R. S., & Witkop, B. (1981). Anatoxin-a interactions with cholinergic synaptic molecules. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • US EPA (2015). Health Effects Support Document for the Cyanobacterial Toxin Anatoxin-A. Retrieved from [Link]

Sources

Anatoxin A hydrochloride purity analysis using NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Anatoxin-a Hydrochloride Purity Analysis using NMR Spectroscopy Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anatoxin-a (ATX-a), a potent cyanobacterial neurotoxin, acts as a stereospecific agonist for nicotinic acetylcholine receptors (nAChR). In pharmacological research, the purity of Anatoxin-a hydrochloride is critical; even minor degradation products like dihydroanatoxin-a or epoxyanatoxin-a can significantly skew potency data and binding affinity studies.

While HPLC and LC-MS are standard for detection in biological matrices, Quantitative Nuclear Magnetic Resonance (qNMR) stands as the "Gold Standard" for the absolute purity assessment of the raw material. This guide compares these methodologies and provides a self-validating qNMR protocol designed to ensure the integrity of your reference standards.

Part 1: The Analytical Landscape (Comparative Analysis)

In drug development, the choice of analytical method depends on the question being asked. For establishing the purity of a purchased or synthesized batch of Anatoxin-a HCl, qNMR offers distinct advantages over chromatographic methods.

Table 1: Methodological Comparison for Purity Analysis
FeatureqNMR (Proton) HPLC-UV / FLD LC-MS / MS
Primary Utility Absolute Purity Determination Routine Quality ControlTrace Detection in Matrices
Reference Standard Not Required (Internal Standard used)Required (Must be identical to analyte)Required (Isotope-labeled preferred)
Precision High (< 1% uncertainty)Moderate (1–3% uncertainty)Low (5–10% uncertainty)
Specificity Structural fingerprinting (Stereoisomers)Retention time onlyMass-to-charge (m/z) ratio
Matrix Effects Minimal (Solvent suppression used)Moderate (Co-elution)High (Ion suppression)
Sample Recovery Non-Destructive DestructiveDestructive
Why qNMR Wins for Purity Assignment
  • Metrological Traceability: qNMR relies on the molar ratio between the analyte and a certified Internal Standard (IS) (e.g., Maleic Acid or TMSP). It does not require a pure sample of Anatoxin-a to measure Anatoxin-a, avoiding the circular logic of using a reference standard to validate itself.

  • Stereochemical Integrity: Anatoxin-a possesses a specific s-cis enone conformation. NMR can distinguish between the active toxin and its degradation products (e.g., trans-isomers or hydration products) based on coupling constants (

    
    -values), which Mass Spectrometry often misses due to identical molecular weights (
    
    
    
    ).

Part 2: Technical Deep Dive – The qNMR Workflow

To achieve high-precision results, the experimental design must account for the relaxation properties of the nuclei. The most common error in qNMR is insufficient relaxation delay (


), leading to signal saturation and underestimation of purity.
Visualizing the Workflow

qNMR_Workflow Sample 1. Sample Prep (Anatoxin-a HCl + IS) Solvation 2. Solvation (D2O or CD3OD) Sample->Solvation Acquisition 3. Acquisition (d1 > 5*T1) Solvation->Acquisition Processing 4. Processing (Phase/Baseline) Acquisition->Processing Integration 5. Integration (Ratio Calculation) Processing->Integration

Figure 1: The qNMR workflow emphasizes the critical acquisition step where relaxation delays must be optimized.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Determine the mass purity (% w/w) of Anatoxin-a Hydrochloride.

Materials:
  • Analyte: ~5–10 mg Anatoxin-a Hydrochloride.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). Why? It has a simple singlet at ~6.0 ppm (in D2O), distinct from Anatoxin signals, and is non-hygroscopic.

  • Solvent: Deuterium Oxide (

    
    , 99.9% D) or Methanol-
    
    
    
    (
    
    
    ).
Step-by-Step Methodology:
  • Gravimetric Preparation (The Critical Path):

    • Weigh ~5.0 mg of Anatoxin-a HCl directly into a tared HPLC vial or NMR tube using a microbalance (readability 0.001 mg). Record mass (

      
      ).
      
    • Weigh ~2.0 mg of Maleic Acid (IS) into the same vessel. Record mass (

      
      ).
      
    • Note: Do not dissolve separately and transfer; this introduces volumetric errors. Co-dissolve in the vessel.

  • Solvation:

    • Add 600 µL of

      
      .[1] Cap and vortex until fully dissolved.
      
    • Stability Check: Anatoxin-a is unstable at alkaline pH.[2][3][4]

      
       is typically neutral/slightly acidic, which stabilizes the HCl salt. Avoid basic buffers.
      
  • NMR Acquisition Parameters (Bruker/Varian):

    • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).

    • Spectral Width: -2 to 14 ppm.

    • Scans (NS): 16, 32, or 64 (to achieve S/N > 150:1).

    • Relaxation Delay (

      
      ): CRITICAL.  Measure the 
      
      
      
      (longitudinal relaxation time) of the longest relaxing proton (usually the IS). Set
      
      
      (typically 20–30 seconds).
    • Causality: If

      
      , the nuclei do not fully return to equilibrium, reducing signal intensity and invalidating the quantitative ratio.
      
  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).

    • Phase correction: Manual (Automatic phasing is often insufficient for qNMR).

    • Baseline correction: Polynomial or Spline (essential for accurate integration).

Part 4: Data Interpretation & Calculation

Spectral Assignment (Anatoxin-a HCl in )

You will observe specific signals for Anatoxin-a.[5][6] Use the vinyl proton for quantification as it is the most distinct.

Proton PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
H-3 (Vinyl) ~6.95 - 7.05 Doublet/Broad S1HQuantification Target
H-8 (Bridge) ~4.70Multiplet1HConfirmation
Acetyl (

)
~2.35 - 2.45Singlet3HConfirmation
Maleic Acid (IS) ~6.05 Singlet2HReference

Note: Shifts may vary slightly based on concentration and exact pH.

Calculation Formula

Calculate the purity (


) using the molar ratio:


Where:

  • 
     = Integral area.
    
  • 
     = Number of protons (Anatoxin vinyl = 1, Maleic Acid = 2).
    
  • 
     = Molecular Weight (Anatoxin HCl 
    
    
    
    201.69, Maleic Acid
    
    
    116.07).
  • 
     = Mass weighed.
    
  • 
     = Purity of Internal Standard (e.g., 99.9%).
    

Part 5: Degradation & Impurity Analysis

Anatoxin-a is susceptible to photolysis and pH-induced degradation.[7] qNMR allows you to "see" these impurities which often co-elute in HPLC.

Degradation Pathway Visualization

Degradation_Pathway ATX Anatoxin-a (Active Toxin) Light UV Light / Sunlight ATX->Light HighPH High pH (>8) ATX->HighPH Epoxy Epoxyanatoxin-a (Non-toxic) Light->Epoxy Photo-oxidation Dihydro Dihydroanatoxin-a (Reduced Activity) HighPH->Dihydro Degradation

Figure 2: Major degradation pathways. Epoxyanatoxin-a appears as a shift in the vinyl region, while Dihydroanatoxin-a results in the loss of the vinyl proton signal entirely.

Diagnostic Signals:

  • Epoxyanatoxin-a: The vinyl proton at ~7.0 ppm disappears, replaced by an epoxide proton signal upfield (~3-4 ppm).

  • Dihydroanatoxin-a: Loss of the double bond signal; complex aliphatic region increases.

References

  • Dagnino, D., & Schripsema, J. (2005).[8][9] 1H NMR quantification in very dilute toxin solutions: Application to anatoxin-a analysis. Toxicon, 46(2), 236–240.[8][10] Link

  • James, K. J., et al. (2005).[9] Anatoxins and degradation products, determined using hybrid quadrupole time-of-flight and quadrupole ion-trap mass spectrometry.[9][10] Rapid Communications in Mass Spectrometry, 19(9), 1167–1175. Link

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link

  • Kaminski, A., et al. (2013).[3] Determination of anatoxin-a stability under certain abiotic factors.[2][3][4] Harmful Algae, 28, 83–87. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anatoxin A hydrochloride
Reactant of Route 2
Anatoxin A hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。